Demethyl Calyciphylline A
Description
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Properties
IUPAC Name |
2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-11-9-23(27)10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGXCFPXHFNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Demethyl Calyciphylline A: A Technical Guide for Natural Product Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isolation of Demethyl Calyciphylline A, a member of the complex and structurally diverse Daphniphyllum alkaloids. While the primary literature detailing the specific isolation of this compound is sparse, this guide outlines a robust and representative methodology based on established protocols for the successful isolation of analogous alkaloids from the Daphniphyllum genus. The procedures detailed herein are synthesized from published methods for the extraction and purification of alkaloids from Daphniphyllum angustifolium and Daphniphyllum longeracemosum, the latter being a known source of this compound.
This guide presents detailed experimental protocols, quantitative data in structured tables for clarity and comparability, and mandatory visualizations of the experimental workflow and a plausible biological signaling pathway.
Overview of this compound and the Daphniphyllum Alkaloids
The Daphniphyllum alkaloids are a large family of structurally intricate natural products, with over 350 identified members. These compounds have garnered significant interest from the scientific community due to their complex polycyclic architectures and a wide range of biological activities. Many Daphniphyllum alkaloids have demonstrated promising pharmacological properties, including cytotoxic effects against various cancer cell lines, anti-HIV activity, and vasorelaxant properties.
This compound belongs to the calyciphylline A-type subclass of these alkaloids. The isolation of these compounds from their natural sources presents a significant challenge due to their structural complexity and the presence of numerous closely related analogues within the same plant species.
Experimental Protocols for Isolation
The following protocols are a composite representation of effective methods for the isolation of Daphniphyllum alkaloids and can be adapted for the specific targeting of this compound.
Plant Material Collection and Preparation
The leaves and stems of Daphniphyllum longeracemosum are the reported source of this compound.
Protocol:
-
Collect fresh leaves and stems of Daphniphyllum longeracemosum.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction of Crude Alkaloids
An acid-base extraction method is employed to selectively extract the basic alkaloid constituents from the plant material.
Protocol:
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl) and partition with a non-polar organic solvent (e.g., ethyl acetate) to remove non-basic, lipophilic compounds.
-
Adjust the pH of the aqueous layer to alkaline (pH 9-10) using a base (e.g., 10% NH4OH or Na2CO3).
-
Extract the alkaline aqueous solution with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to obtain the crude alkaloid fraction.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the total crude alkaloids.
Fractionation and Purification of this compound
A multi-step chromatographic approach is essential for the separation of the complex mixture of alkaloids and the isolation of the target compound, this compound.
Protocol:
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Subject the crude alkaloid extract to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent system and gradually increasing the proportion of a polar solvent (e.g., a gradient of chloroform-methanol or petroleum ether-acetone).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step aids in the removal of pigments and other impurities of different molecular sizes.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Subject the enriched fraction to preparative reversed-phase HPLC (e.g., on a C18 column).
-
Employ a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid), to achieve high-resolution separation.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
Data Presentation
The following tables provide a representative summary of the quantitative data that would be generated during a typical isolation process.
| Table 1: Extraction and Initial Fractionation | |
| Parameter | Value |
| Starting Plant Material (dry weight) | 10 kg |
| Crude Ethanol Extract | 850 g |
| Crude Alkaloid Fraction | 50 g |
| Initial Silica Gel Column Fractions | F1 - F10 |
| Table 2: Chromatographic Purification of a Representative Fraction | |
| Chromatographic Step | Stationary Phase | Mobile Phase (Gradient) | Resulting Fraction/Compound | Yield (mg) |
|---|---|---|---|---|
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Chloroform:Methanol (100:1 to 10:1) | Fraction F5 | 5.2 g |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | Sub-fraction F5-2 | 1.8 g |
| Preparative HPLC | C18 (e.g., 250 x 20 mm, 5 µm) | Acetonitrile:Water (30:70 to 70:30) | this compound | 15 mg |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
Caption: Isolation and Purification Workflow for this compound.
Plausible Biological Signaling Pathway
Daphniphyllum alkaloids, including those of the calyciphylline A-type, have been reported to exhibit cytotoxic activity against cancer cell lines. A common mechanism of action for cytotoxic natural products is the induction of apoptosis (programmed cell death). The following diagram illustrates a plausible signaling cascade initiated by this compound leading to apoptosis.
Caption: Proposed Apoptotic Signaling Pathway Induced by this compound.
Structural Elucidation
The final step in the isolation of a natural product is the unambiguous determination of its chemical structure. This is achieved through a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.
-
X-ray Crystallography: If suitable crystals of the purified compound can be obtained, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and absolute stereochemistry.
Conclusion
The isolation of this compound from its natural source is a challenging yet rewarding endeavor. The protocols and data presented in this technical guide provide a solid foundation for researchers to successfully isolate and purify this and other related Daphniphyllum alkaloids. The potential cytotoxic activities of these compounds underscore their importance as lead structures in drug discovery and development, warranting further investigation into their mechanisms of action and therapeutic potential.
The Discovery of Demethyl Calyciphylline A: A Technical Guide for Scientific Professionals
An In-depth Examination of the Isolation, Characterization, and Biological Significance of a Novel Daphniphyllum Alkaloid
This technical guide provides a comprehensive overview of the discovery of Demethyl Calyciphylline A, a structurally complex alkaloid isolated from the fruits of Daphniphyllum longeracemosum. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's isolation, structural elucidation, and the biological activities of closely related Daphniphyllum alkaloids. The guide includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of experimental workflows and biosynthetic pathways.
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have garnered significant interest from the scientific community due to their intricate molecular architectures and promising biological activities.[1] this compound is a member of the calyciphylline A-type subclass, characterized by a complex fused ring system. Its discovery has spurred further investigation into the chemical diversity and therapeutic potential of this fascinating class of compounds.
Isolation and Structural Elucidation
This compound was first isolated from the fruits of Daphniphyllum longeracemosum.[2][3] The structure of this novel alkaloid was established through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in conjunction with quantum chemical analysis.[2][3]
Physicochemical and Spectroscopic Data
While the specific 1H and 13C NMR data for this compound were not publicly available in the reviewed literature, the isolation paper by Zhang et al. (2013) indicates that such data was used for its structural determination. For reference, the spectroscopic data of a related homodaphniphyllate is provided in the supplementary information of the aforementioned publication.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉NO₄ | [2][3] |
| Source | Fruits of Daphniphyllum longeracemosum | [2][3] |
Synthesis of the Calyciphylline A-Type Core
The complex polycyclic framework of calyciphylline A-type alkaloids has presented a significant challenge to synthetic chemists. Various strategies have been developed to construct the core ring systems of these molecules, often involving innovative chemical transformations.
One notable approach involves a tandem cyclization of a neutral aminyl radical, providing rapid access to the heterocyclic core of calyciphylline A and daphnicyclidin A-type alkaloids.[2] Other successful strategies have employed intramolecular Michael additions, palladium-catalyzed reactions, cycloadditions, and Mannich-type reactions to assemble the intricate carbon skeleton.[1]
Biological Activity of Related Daphniphyllum Alkaloids
While the specific biological activities of this compound have not been extensively reported, other alkaloids from the Daphniphyllum genus have demonstrated significant cytotoxic and anti-HIV properties. These findings underscore the potential therapeutic relevance of this class of compounds.
Cytotoxic Activity
Daphnezomine W, a daphnezomine L-type alkaloid isolated from the stems of Daphniphyllum angustifolium, has exhibited moderate cytotoxic activity against the HeLa human cervical cancer cell line.[5][6][7]
Table 2: Cytotoxicity of Daphnezomine W
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Daphnezomine W | HeLa | 16.0 | [5][6][7] |
Anti-HIV Activity
Logeracemin A, a dimeric Daphniphyllum alkaloid also isolated from Daphniphyllum longeracemosum, has shown significant anti-HIV activity.[2][8][9]
Table 3: Anti-HIV Activity of Logeracemin A
| Compound | Assay | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Logeracemin A | Anti-HIV | 4.5 ± 0.1 | 6.2 | [2][8][9] |
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxicity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is based on standard procedures and should be optimized for specific cell lines and compounds.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Test compound (e.g., Daphnezomine W)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of a compound against HIV-1 Reverse Transcriptase.
Objective: To measure the 50% effective concentration (EC₅₀) of a compound for inhibiting HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (e.g., Logeracemin A)
-
Reaction buffer (containing template-primer, dNTPs, and labeled nucleotides)
-
Lysis buffer
-
Streptavidin-coated microplates
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Stop solution
-
Plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microcentrifuge tube, mix the HIV-1 RT enzyme with the test compound dilutions or a control vehicle.
-
Enzymatic Reaction: Initiate the reaction by adding the reaction buffer. Incubate at 37°C for 1 hour.
-
Capture of Synthesized DNA: Transfer the reaction mixture to streptavidin-coated microplate wells. Incubate to allow the biotin-labeled DNA to bind.
-
Washing: Wash the wells to remove unbound reagents.
-
Detection: Add the enzyme-conjugated detection antibody and incubate. After washing, add the substrate and incubate to allow for color development.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value.
Workflow for Anti-HIV RT Inhibition Assay
Caption: Workflow of the in vitro HIV-1 Reverse Transcriptase inhibition assay.
Potential Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many natural products, including some alkaloids, are often mediated through the induction of apoptosis, or programmed cell death. While the specific apoptotic pathways triggered by Daphniphyllum alkaloids are still under investigation, it is hypothesized that they may act through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized intrinsic and extrinsic apoptotic pathways.
Further research is needed to elucidate the precise molecular targets and signaling cascades affected by this compound and other related alkaloids. Understanding these mechanisms will be crucial for the future development of these compounds as potential therapeutic agents.
Conclusion
The discovery of this compound has expanded the rich chemical landscape of the Daphniphyllum alkaloids. While further investigation is required to fully characterize its biological profile and mechanism of action, the significant cytotoxic and anti-HIV activities of its congeners highlight the therapeutic potential of this class of natural products. The synthetic strategies developed to access the complex core of these molecules will undoubtedly pave the way for the generation of novel analogs with improved potency and selectivity. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product chemistry and drug discovery.
References
- 1. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Architecture of Complexity: A Technical Guide to the Biosynthesis of Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Daphniphyllum alkaloids represent a fascinating and structurally diverse family of over 350 natural products. Characterized by intricate, polycyclic caged architectures, these compounds have captivated synthetic chemists and pharmacologists alike due to their complex structures and promising biological activities, including anticancer, anti-HIV, and vasorelaxant effects.[1] Despite decades of research, the precise enzymatic machinery governing their formation in plants of the Daphniphyllum genus remains largely uncharacterized. Our current understanding of their biosynthesis is predominantly built upon elegant biomimetic total synthesis efforts, which chemically replicate plausible biological transformations. This guide provides an in-depth technical overview of the core biosynthetic pathways, detailing the widely accepted hypothesis that these complex molecules arise from a common squalene-derived precursor. It presents key experimental protocols from seminal biomimetic syntheses that serve as the foundation for our biosynthetic knowledge. Furthermore, it incorporates recent advances from metabolomics and transcriptomics that are beginning to shed light on the genetic and spatial organization of this remarkable metabolic network.
The Core Biosynthetic Hypothesis: From Squalene (B77637) to a Universal Precursor
The prevailing hypothesis, championed by the groundbreaking work of Heathcock and others, posits that all Daphniphyllum alkaloids originate from the C30 isoprenoid, squalene.[2] The biosynthesis is thought to commence with the oxidation of squalene to squalene dialdehyde (B1249045). This symmetrical intermediate then undergoes a remarkable series of intramolecular cyclization reactions, incorporating a nitrogen atom from a primary amine source, likely an amino acid, to construct the characteristic pentacyclic core.[3]
The key intermediate in this proposed cascade is proto-daphniphylline , the putative universal biogenetic ancestor of the entire alkaloid family.[4][5] The formation of this complex scaffold from a linear precursor is a feat of stereochemical control and bond formation, believed to be orchestrated by a yet-to-be-identified enzyme or enzyme complex in vivo. The biomimetic synthesis of proto-daphniphylline from a squalene-derived dialdehyde using simple reagents powerfully supports this hypothesis.[6][7]
The proposed biosynthetic cascade to proto-daphniphylline involves several key transformations:
-
Condensation: Squalene dialdehyde condenses with a primary amine (e.g., ammonia (B1221849) or an amino acid) to form a 2-azadiene intermediate.
-
Michael Addition & Cyclization: A series of intramolecular Michael additions and cyclizations forge the intricate ring systems.
-
Diels-Alder & Ene-like Reactions: The final pentacyclic structure is proposed to be sealed through concerted or stepwise cycloaddition and ene-like reactions.
The diagram below illustrates this foundational, albeit hypothetical, biosynthetic pathway.
Experimental Protocols: Insights from Biomimetic Synthesis
As the enzymes responsible for Daphniphyllum alkaloid biosynthesis have not been isolated and characterized, this section details the experimental protocols from the landmark biomimetic total syntheses that mimic the proposed biological reactions. These chemical methods provide the strongest evidence for the biosynthetic hypotheses and serve as a blueprint for future enzymatic studies.
Disclaimer: The following protocols describe chemical reactions performed in a laboratory setting and are not enzymatic assays. They are presented here as validated chemical models for the proposed biosynthetic transformations.
Protocol 1: Biomimetic One-Pot Synthesis of Dihydro-Proto-daphniphylline
This protocol, adapted from the work of Heathcock et al., describes a remarkably efficient one-pot reaction that constructs the core pentacyclic skeleton from a dialdehyde precursor, forming seven new sigma bonds and five rings with complete diastereoselectivity.[3]
Objective: To mimic the proposed cyclization cascade from a squalene-like dialdehyde to the pentacyclic core of the Daphniphyllum alkaloids.
Starting Material: Dihydrosqualene dialdehyde.
Reagents and Solvents:
-
Methylamine (B109427) (CH₃NH₂)
-
Acetic Acid (CH₃COOH), glacial
-
Methanol (B129727) (CH₃OH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of dihydrosqualene dialdehyde in methanol is prepared in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
An aqueous solution of methylamine is added dropwise to the cooled solution with stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The residue is dissolved in glacial acetic acid.
-
The solution is heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into a stirred, ice-cold saturated NaHCO₃ solution to neutralize the acetic acid.
-
The aqueous mixture is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield dihydro-proto-daphniphylline.
Quantitative Data
Quantitative data on the biosynthesis of Daphniphyllum alkaloids is scarce due to the challenges in studying the pathway in vivo and the lack of identified enzymes. The available data primarily consists of extraction yields from plant sources and reaction yields from biomimetic syntheses.
Table 1: Reported Extraction Yields of Major Alkaloids from Daphniphyllum macropodum
| Alkaloid | Plant Material | Yield | Reference |
| Daphniphylline | 1000 kg of leaves | 100 g (0.01%) | [3] |
| Secodaphniphylline | 1000 kg of leaves | 1.1 g (0.00011%) | [3] |
Table 2: Key Reaction Yields in the Biomimetic Synthesis of Proto-daphniphylline Analogs
These yields demonstrate the chemical feasibility and high efficiency of the proposed cyclization steps in a laboratory setting.
| Reaction Step | Precursor | Product | Yield | Reference |
| One-Pot Pentacyclization | Dihydrosqualene dialdehyde | Dihydro-proto-daphniphylline | 65% | [3] |
| One-Pot Pentacyclization | Unsaturated Dialdehyde | Pentacyclic Unsaturated Amine | ~75% | [5] |
| Cyclization Cascade | Dihydrosqualene dialdehyde | Proto-daphniphylline | 15% | [5] |
Modern Approaches: Metabolomics and Transcriptomics Workflows
Recent research has begun to apply modern 'omics' technologies to unravel the biosynthesis of Daphniphyllum alkaloids, moving beyond reliance on synthetic chemistry. These approaches aim to identify the specific genes, enzymes, and metabolic intermediates involved in the pathway within the plant.
Integrative metabolomics and transcriptomics studies on Daphniphyllum macropodum have revealed that the biosynthetic pathway is likely spatially organized.[7][8] C30 alkaloids (daphniphylline-type) are thought to be synthesized in the phloem region and then transported to the epidermis, where they are converted into C22 alkaloids (yuzurimine-type).[8] Transcriptome sequencing has led to the identification of candidate genes for terpene synthases and other related enzymes that may be involved in the initial steps of the pathway.[6]
The logical workflow for these investigations is outlined below.
Conclusion and Future Outlook
The biosynthesis of Daphniphyllum alkaloids is a testament to nature's synthetic prowess. While a plausible and compelling pathway has been mapped out through biomimetic synthesis, the field is at a pivotal juncture. The true enzymatic players that catalyze these complex transformations are yet to take the stage. The future of research in this area will undoubtedly focus on:
-
Functional Characterization: Moving from candidate genes, identified through transcriptomics, to functionally active enzymes via heterologous expression and in vitro assays.
-
Intermediate Isolation: Isolating and structurally characterizing the proposed biosynthetic intermediates, such as proto-daphniphylline, directly from plant tissues.
-
Pathway Engineering: Once the key enzymes are identified, harnessing them in microbial hosts to produce these valuable alkaloids or novel analogs through synthetic biology approaches.
Elucidating the complete biosynthetic network will not only solve a long-standing biochemical puzzle but also pave the way for the sustainable production and medicinal development of this extraordinary class of natural products.
References
- 1. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]
- 2. scispace.com [scispace.com]
- 3. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 8. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]
Unraveling the Architecture of Demethyl Calyciphylline A: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of demethyl calyciphylline A, a member of the complex family of Daphniphyllum alkaloids. Isolated from the fruits of Daphniphyllum longeracemosum, this natural product belongs to the calyciphylline A-type subclass, which is characterized by intricate, polycyclic, and often caged molecular skeletons.[1][2] The determination of its unique three-dimensional structure was accomplished through a combination of advanced spectroscopic techniques and quantum chemical analysis.[2] This document details the experimental methodologies and presents the key spectroscopic data that were pivotal in piecing together the molecular puzzle of this compound.
Spectroscopic Data Analysis
The structural framework of this compound was meticulously mapped out using a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The data obtained from these experiments provided the fundamental evidence for the connectivity of atoms and the stereochemical arrangement within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in defining the carbon skeleton and the proton environments of this compound. While the complete raw data is extensive, the following tables summarize the key ¹H and ¹³C NMR chemical shifts that are characteristic of its structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis provided the accurate mass of the molecule, which allowed for the determination of its elemental composition. This technique was crucial in confirming the molecular formula of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | Data not available in search results | Data not available in search results |
Experimental Protocols
The elucidation of the structure of this compound relied on a series of carefully executed experimental procedures, from the initial isolation from its natural source to the final spectroscopic analysis.
Isolation of this compound
The following workflow outlines the general steps involved in the isolation and purification of this compound from Daphniphyllum longeracemosum.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered fruits of Daphniphyllum longeracemosum are subjected to exhaustive extraction with a polar solvent such as methanol.
-
Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base partitioning process to selectively isolate the basic alkaloid fraction.
-
Chromatography: The alkaloid-rich fraction is further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
The sample was dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
High-Resolution Mass Spectrometry (HRMS):
-
HRMS data was obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
The analysis in positive ion mode provided the accurate mass of the protonated molecule [M+H]⁺.
Structural Determination Logic
The final structure of this compound was pieced together by integrating the information from all spectroscopic data. The logical flow for this process is depicted below.
References
Spectroscopic Data and Characterization of Demethyl Calyciphylline A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Demethyl Calyciphylline A, a calyciphylline A-type alkaloid isolated from Daphniphyllum longeracemosum. While the complete experimental spectroscopic data from the primary literature remains inaccessible, this document outlines the standard methodologies employed for the isolation and structural elucidation of such natural products.
1. Isolation and Purification
This compound was first isolated from the fruits of Daphniphyllum longeracemosum K. Rosenthal. The general procedure for isolating alkaloids from plant material involves several key steps:
-
Extraction: The dried and powdered plant material is typically subjected to solvent extraction. A common method involves initial extraction with a nonpolar solvent (e.g., hexane) to remove lipids and waxes, followed by extraction with a more polar solvent (e.g., methanol (B129727) or ethanol) to extract the alkaloids.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., dilute HCl), which protonates the nitrogenous alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NH₄OH) to deprotonate the alkaloids, which are then extracted into an organic solvent.
-
Chromatographic Separation: The resulting crude alkaloid mixture is then purified using various chromatographic techniques. This often involves column chromatography over silica (B1680970) gel or alumina, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.
2. Spectroscopic Data Presentation
The structural elucidation of this compound was established through comprehensive spectroscopic analysis.[1] While the specific quantitative data from the primary publication, "Longeracemine, an unprecedented C-7/C-9 bonding alkaloid from Daphniphyllum longeracemosum" (RSC Advances, 2013, 3, 9658-9661), could not be retrieved for this guide, the following tables represent the standard format for presenting such data.
Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Data not available in the accessed resources. This table serves as a template.)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: Data not available in the accessed resources. This table serves as a template.)
| Position | δC (ppm) |
| ... | ... |
| ... | ... |
Table 3: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Data for this compound (Note: Data not available in the accessed resources. This table serves as a template.)
| Technique | Data |
| HRMS (ESI+) | m/z [M+H]⁺ calcd for C₂₂H₃₀NO₄: ... |
| m/z [M+H]⁺ found: ... | |
| IR (KBr) | νₘₐₓ (cm⁻¹): ... (description), ... (description) |
3. Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of novel natural products like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters that are documented include the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the coupling constants (J) in Hertz (Hz).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument. The chemical shifts (δ) of all unique carbon atoms are reported in ppm.
-
2D NMR Spectroscopy: To fully assign the structure, a suite of two-dimensional NMR experiments are typically performed, including:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing information about the stereochemistry of the molecule.
-
3.2 High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: HRMS analysis is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Procedure: A dilute solution of the sample is introduced into the ESI source, where it is ionized. The mass analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion and confirms the molecular formula of the compound.
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.
-
Analysis: The sample is irradiated with infrared light, and the absorption of energy at different frequencies is measured. The resulting spectrum shows absorption bands corresponding to specific functional groups present in the molecule (e.g., O-H, N-H, C=O, C=C). The positions of these bands are reported in wavenumbers (cm⁻¹).
4. Logical Workflow for Characterization
The following diagram illustrates the general workflow from the isolation of a natural product to its final structure elucidation using the spectroscopic methods described.
References
Demethyl Calyciphylline A: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl Calyciphylline A is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products.[1] These alkaloids, isolated from plants of the Daphniphyllum genus, have garnered significant attention within the scientific community due to their wide-ranging and potent biological activities.[2][3] The family is known to exhibit cytotoxic, anti-inflammatory, anti-HIV, and neuroprotective properties, making them promising candidates for drug discovery and development.[2][4] While extensive research has been conducted on the broader family, specific biological data for this compound remains limited. This guide provides a comprehensive overview of the potential biological activities of this compound based on the known effects of related Daphniphyllum alkaloids and outlines detailed experimental protocols for its biological screening.
Potential Biological Activities and Quantitative Data of Related Alkaloids
| Alkaloid Name | Biological Activity | Cell Line/Model | Quantitative Data (IC50) |
| Daphnezomine W | Cytotoxic | Hela | 16.0 µg/mL |
| Dcalycinumine A | Cytotoxic | Nasopharyngeal carcinoma cells | Data not specified |
| Daphniphyllum calycinum extract | Anti-inflammatory | LPS-induced mouse RAW264.7 macrophages | Inhibition of NO, TNF-α, IL-1β, and IL-10 release |
Table 1: Summary of quantitative data for biological activities of Daphniphyllum alkaloids.
Experimental Protocols
Based on the known activities of the Daphniphyllum alkaloid family, the following are detailed experimental protocols for screening the cytotoxic, neuroprotective, and anti-inflammatory activities of this compound.
In Vitro Cytotoxicity Screening: MTT Assay
This protocol is designed to assess the cytotoxic (anti-cancer) potential of this compound against a panel of human cancer cell lines.
a. Cell Culture:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Neuroprotective Activity Screening: H2O2-Induced Oxidative Stress Model
This protocol evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
a. Cell Culture:
-
A neuronal cell line (e.g., SH-SY5Y) is cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to differentiate for 5-7 days with reduced serum media.
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a neurotoxic concentration of hydrogen peroxide (H2O2) for 24 hours.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Increased cell viability in the presence of this compound compared to the H2O2-only treated group indicates a neuroprotective effect.
References
Preliminary Bioactivity of Demethyl Calyciphylline A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethyl Calyciphylline A is a member of the extensive family of Daphniphyllum alkaloids, a class of natural products known for their complex polycyclic structures and diverse biological profiles.[1][2][3] Isolated from the fruits of Daphniphyllum longeracemosum, this alkaloid belongs to the Calyciphylline A-type subclass.[4] While direct experimental evidence on the bioactivity of this compound is not yet available in published literature, the well-documented pharmacological activities of structurally related Daphniphyllum alkaloids and extracts from the genus provide a strong basis for predicting its potential therapeutic relevance. This technical guide consolidates the existing knowledge on related compounds to infer the probable bioactivity of this compound, focusing on potential cytotoxic, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols and conceptual signaling pathways are presented to guide future research and drug discovery efforts centered on this promising natural product.
Introduction: The Daphniphyllum Alkaloids
The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 compounds isolated from evergreen plants of the Daphniphyllum genus.[1][2] These plants have a history of use in traditional Chinese medicine for treating a variety of ailments, including fever, asthma, and inflammation.[5] The complex and often caged skeletons of these alkaloids have made them challenging targets for total synthesis and have spurred significant interest within the organic chemistry community.[2]
Biological investigations into this extensive family have revealed a wide spectrum of bioactivities, including:
-
Anti-tubulin polymerization
-
Anti-HIV activity
-
Anticarcinogenic properties
-
Vasorelaxant effects
-
Cytotoxicity[2]
-
Neurotrophic activities[2]
Given this precedent, this compound, as a constituent of this family, is a compelling candidate for biological screening.
Predicted Bioactivity Profile of this compound
Based on the activities reported for other Calyciphylline A-type alkaloids and related extracts, the following areas of bioactivity are proposed for this compound.
Cytotoxic Activity
Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines. While some compounds have shown no significant cytotoxicity, others have exhibited measurable activity.[1] For instance, daphnioldhanol A, a secodaphnane-type alkaloid, displayed weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM.[1][6] In contrast, logeracemin A, a dimeric Calyciphylline A-type alkaloid, has shown significant anti-HIV activity with an EC50 of 4.5 ± 0.1 μM.[4][6]
Table 1: Cytotoxicity Data for Related Daphniphyllum Alkaloids
| Compound | Cell Line | Activity | IC50 / EC50 |
| Daphnioldhanol A | HeLa | Cytotoxicity | 31.9 μM[1][6] |
| Logeracemin A | - | Anti-HIV | 4.5 ± 0.1 μM[4][6] |
| Unnamed Alkaloids | HL60, A549 | Cytotoxicity | Not Significant |
This variability suggests that the cytotoxic potential of this compound warrants investigation across a panel of cancer cell lines.
Anti-inflammatory Activity
Extracts from Daphniphyllum species have been traditionally used for their anti-inflammatory properties.[5] Modern studies have begun to validate these uses. For example, an extract from Daphniphyllum calycinum demonstrated a significant anti-inflammatory effect by inhibiting the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated macrophages.[7] Furthermore, several alkaloids isolated from D. calycinum have shown significant inhibitory activity on NF-κB transcription, a key pathway in the inflammatory response.[5][8]
Table 2: Anti-inflammatory Activity of Related Daphniphyllum Compounds and Extracts
| Compound/Extract | Model | Key Findings |
| Daphniphyllum calycinum extract | LPS-induced RAW264.7 macrophages | Inhibition of NO, TNF-α, IL-1β, and IL-10 release.[7] |
| Calycindaphines & related alkaloids | Cellular assays | Significant NF-κB transcriptional inhibitory activity.[5][8] |
These findings suggest that this compound may possess anti-inflammatory properties, potentially mediated through the inhibition of pro-inflammatory cytokines and the NF-κB signaling pathway.
Neuroprotective Activity
The broader class of alkaloids is recognized for its neuroprotective potential, with various compounds demonstrating effects through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[9][10] The neurotrophic activities reported for the Daphniphyllum alkaloid family align with this trend.[2] These compounds can act on various targets within the central nervous system to protect neurons from damage.
Proposed Experimental Protocols
To investigate the preliminary bioactivity of this compound, the following experimental workflows are proposed.
Cytotoxicity Screening
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the cytotoxic effects of this compound on a panel of human cancer cell lines (e.g., HeLa, A549, HL60) and a non-cancerous control cell line.
Experimental Workflow: MTT Assay
Anti-inflammatory Activity Assessment
The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Experimental Workflow: Anti-inflammatory Assay
Potential Signaling Pathways
NF-κB Signaling Pathway in Inflammation
Given the reported activity of related alkaloids, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Conclusion and Future Directions
While the bioactivity of this compound remains to be experimentally determined, the pharmacological profile of the Daphniphyllum alkaloid family strongly suggests its potential as a cytotoxic, anti-inflammatory, and neuroprotective agent. The experimental frameworks and pathway analyses provided in this guide offer a foundational roadmap for initiating a comprehensive investigation into this promising natural product. Future research should focus on the total synthesis of this compound to enable robust biological evaluation, followed by the proposed in vitro assays. Positive results from these initial screens would warrant further investigation into its mechanism of action and potential for in vivo efficacy. The exploration of this compound holds promise for the discovery of novel therapeutic leads.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
In-depth Technical Guide on the Hypothesized Mechanism of Action of Demethyl Calyciphylline A
Executive Summary:
This document provides a detailed overview of the current scientific understanding of the mechanism of action for Demethyl Calyciphylline A, a member of the complex family of Daphniphyllum alkaloids. A thorough review of existing literature reveals that while significant efforts have been dedicated to the total synthesis and structural elucidation of Calyciphylline A-type alkaloids, research into their specific biological mechanisms is still in its nascent stages. This guide consolidates the available, albeit limited, information on the bioactivity of related compounds to propose a hypothesized mechanism of action for this compound and outlines potential avenues for future research.
Introduction to this compound
This compound is a structurally intricate natural product belonging to the Daphniphyllum alkaloids, a large family of over 350 compounds isolated from plants of the genus Daphniphyllum[1][2]. These alkaloids are renowned for their complex, polycyclic, and often caged-like skeletons, which have presented significant challenges and opportunities for synthetic chemists[1][2][3][4][5]. The broader family of Daphniphyllum alkaloids has been reported to exhibit a wide array of biological activities, including anti-HIV, cytotoxic, vasorelaxant, and neurotrophic effects[1]. However, the specific biological role and mechanism of action for the vast majority of these compounds, including this compound, remain largely uninvestigated[6].
A new Daphniphyllum alkaloid, this compound, was isolated from the fruits of Daphniphyllum longeracemosum, and its structure was determined through comprehensive spectroscopic analysis and quantum chemical analysis[6]. Despite its successful isolation and characterization, its biological activity and mechanism of action have not been the subject of dedicated studies.
Hypothesized Mechanism of Action
In the absence of direct experimental evidence for this compound, we can formulate a hypothesis based on the known activities of closely related Daphniphyllum alkaloids.
2.1. Potential as a Cytotoxic Agent:
Preliminary in vitro studies on isodaphlongamine H, a synthetic analogue of deoxycalyciphylline B, have demonstrated cytotoxic activity against a panel of NCI human cancer cell lines[7]. The compound exhibited growth inhibition (GI50) values in the micromolar range against lung, central nervous system, melanoma, and renal cancer cell lines[7]. This suggests that Calyciphylline A-type alkaloids may exert their effects through interference with fundamental cellular processes essential for cancer cell proliferation.
Hypothesized Signaling Pathway Involvement:
Given the cytotoxic potential, this compound could plausibly interact with key signaling pathways that regulate cell cycle progression, apoptosis, or cellular metabolism. A logical starting point for investigation would be the pathways commonly dysregulated in cancer.
Figure 1: Hypothesized cytotoxic mechanism of this compound.
2.2. Potential as an Anti-HIV Agent:
Logeracemin A, a dimeric Calyciphylline A-type alkaloid, has demonstrated significant anti-HIV activity with a half-maximal effective concentration (EC50) of 4.5 ± 0.1 μM[8]. This finding points towards the possibility that this compound may also possess antiviral properties, potentially by inhibiting key viral enzymes or cellular factors required for HIV replication.
Hypothesized Viral Target Interaction:
A plausible mechanism could involve the inhibition of critical viral enzymes such as reverse transcriptase or integrase, or interference with the viral entry process.
Figure 2: Hypothesized workflow for Anti-HIV action of this compound.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically for the mechanism of action of this compound. The following table summarizes the limited bioactivity data found for related Calyciphylline A-type alkaloids.
| Compound | Bioactivity | Cell Line / Target | Measurement | Value | Reference |
| Isodaphlongamine H | Cytotoxicity | HOP-92 (Lung Cancer) | GI50 | 38 µM | [7] |
| Isodaphlongamine H | Cytotoxicity | SNB-75 (CNS Cancer) | GI50 | 35 µM | [7] |
| Isodaphlongamine H | Cytotoxicity | MDA-MB-435 (Melanoma) | GI50 | 48 µM | [7] |
| Isodaphlongamine H | Cytotoxicity | UO-31 (Renal Cancer) | GI50 | 38 µM | [7] |
| Logeracemin A | Anti-HIV | - | EC50 | 4.5 ± 0.1 µM | [8] |
Proposed Experimental Protocols for Mechanism of Action Studies
To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are proposed as a starting point for investigation.
4.1. In Vitro Cytotoxicity and Anti-proliferative Assays:
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.
-
Methodology:
-
Culture a diverse panel of cancer cell lines (e.g., NCI-60) in appropriate media.
-
Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Determine the GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition of a specific process) values.
-
4.2. Apoptosis and Cell Cycle Analysis:
-
Objective: To investigate whether this compound induces apoptosis and/or causes cell cycle arrest.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration.
-
For apoptosis, stain cells with Annexin V and propidium (B1200493) iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry.
-
Perform Western blotting to detect changes in the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family) and cell cycle regulators (e.g., cyclins, CDKs).
-
4.3. Target Identification Studies:
-
Objective: To identify the direct molecular target(s) of this compound.
-
Methodology:
-
Affinity Chromatography: Synthesize a this compound-linked affinity resin. Incubate the resin with cell lysates and identify bound proteins by mass spectrometry.
-
Thermal Shift Assays (CETSA): Treat intact cells or cell lysates with this compound and assess changes in the thermal stability of proteins.
-
Computational Docking: Use the known structure of this compound to perform in silico docking studies against known protein targets in relevant pathways.
-
4.4. Anti-HIV Assays:
-
Objective: To evaluate the potential anti-HIV activity of this compound.
-
Methodology:
-
Utilize cell-based HIV replication assays (e.g., using TZM-bl cells) to measure the inhibition of viral entry and replication.
-
Perform enzyme inhibition assays for key HIV enzymes like reverse transcriptase and integrase.
-
Figure 3: Proposed experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The study of this compound's mechanism of action is an untapped area of research with significant potential. Based on the bioactivity of related compounds, it is hypothesized that this compound may act as a cytotoxic or anti-HIV agent. The proposed experimental workflows provide a clear path forward for investigating these hypotheses. Future research should focus on:
-
Systematic screening of this compound against a broad range of cancer cell lines and viral targets.
-
Identification of the direct molecular target(s) to understand the precise mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound and its analogues.
The elucidation of the mechanism of action of this compound will not only contribute to the fundamental understanding of Daphniphyllum alkaloid pharmacology but also pave the way for the development of novel therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Strategies towards the synthesis of calyciphylline A-type Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Total Syntheses of Calyciphylline A-Type Alkaloids (-)-10-Deoxydaphnipaxianine A, (+)-Daphlongamine E and (+)-Calyciphylline R via Late-Stage Divinyl Carbinol Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Demethyl Calyciphylline A: A Novel Alkaloid from the Daphniphyllum Genus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl Calyciphylline A is a naturally occurring alkaloid belonging to the extensive family of Daphniphyllum alkaloids. These compounds, isolated from various species of the Daphniphyllum plant genus, are renowned for their complex and diverse molecular architectures. The calyciphylline A-type alkaloids, a significant subfamily to which this compound belongs, have garnered considerable interest within the scientific community due to their intricate polycyclic structures and promising, albeit largely underexplored, biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, isolation, and the broader biological context of the Daphniphyllum alkaloids, tailored for professionals in chemical and pharmaceutical research.
Physicochemical Properties
This compound was first isolated from the fruits of Daphniphyllum longacemosum.[1][2] Its structure was elucidated through comprehensive spectroscopic analysis and quantum chemical calculations. While the definitive quantitative data is contained within the primary literature, the following tables outline the expected spectroscopic and physical characteristics for this class of alkaloid.
Spectroscopic Data
| Technique | Data Type | Reported Values |
| ¹H NMR | Chemical Shifts (ppm) | Data not available in the searched literature. |
| ¹³C NMR | Chemical Shifts (ppm) | Data not available in the searched literature. |
| Mass Spectrometry | m/z | Data not available in the searched literature. |
| Infrared Spectroscopy | Wavenumber (cm⁻¹) | Data not available in the searched literature. |
Physical Data
| Property | Value |
| Molecular Formula | Not available in the searched literature. |
| Molecular Weight | Not available in the searched literature. |
| Optical Rotation | Not available in the searched literature. |
| Appearance | Not available in the searched literature. |
Isolation and Extraction
General Experimental Protocol for Alkaloid Extraction from Daphniphyllum Species
The following is a generalized protocol for the isolation of alkaloids from the fruits of Daphniphyllum longacemosum, based on common phytochemical procedures.
1. Plant Material Collection and Preparation:
-
Fresh fruits of Daphniphyllum longacemosum are collected and authenticated.
-
The plant material is air-dried in the shade and then powdered using a mechanical grinder.
2. Extraction:
-
The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic components.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of approximately 9-10.
-
The basified solution is then extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607). The organic layer now contains the free alkaloids.
4. Purification:
-
The crude alkaloid mixture is subjected to a series of chromatographic techniques for purification.
-
This typically involves column chromatography over silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further purification may be achieved using preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids like this compound.
5. Structure Elucidation:
-
The structure of the purified this compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), high-resolution mass spectrometry (HRMS), and IR spectroscopy.
-
Single-crystal X-ray diffraction can be used for unambiguous structure and stereochemistry determination if suitable crystals are obtained.
Biological Activity and Therapeutic Potential
While specific quantitative bioactivity data for this compound is not yet available in the public domain, the broader family of Daphniphyllum alkaloids has been reported to exhibit a wide range of biological activities. These include:
-
Cytotoxic activity: Several Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines.
-
Anti-HIV activity: Some members of this family have shown potential as anti-HIV agents.
-
Neurotrophic effects: Certain alkaloids have been observed to promote neuronal growth and survival.
-
Vasorelaxant properties: Vasorelaxant effects have been reported, suggesting potential cardiovascular applications.
-
Anti-tubulin polymerization: Inhibition of tubulin polymerization is another reported bioactivity.
It is important to note that these activities are characteristic of the broader alkaloid family and specific testing on this compound is required to ascertain its individual pharmacological profile. The complex and unique structure of this compound makes it an intriguing candidate for further biological evaluation.
Synthetic Strategies
The complex polycyclic core of calyciphylline A-type alkaloids has presented a significant challenge and a source of inspiration for synthetic organic chemists. Numerous research groups have developed innovative strategies to construct the intricate ring systems of these molecules. A common approach involves the initial construction of a key bicyclic or tricyclic intermediate, which is then elaborated through a series of stereocontrolled reactions to form the complete molecular framework.
One of the key challenges in the synthesis of calyciphylline A-type alkaloids is the construction of the vicinal all-carbon quaternary stereocenters. Various methodologies, including intramolecular Michael additions, cycloadditions, and radical cyclizations, have been employed to address this synthetic hurdle.
Future Directions
This compound represents a compelling yet underexplored member of the Daphniphyllum alkaloid family. Future research should focus on the following areas:
-
Total Synthesis: The development of an efficient and scalable total synthesis of this compound would provide access to larger quantities of the material for extensive biological testing.
-
Biological Evaluation: A comprehensive biological screening of this compound is warranted to determine its specific cytotoxic, antiviral, neurotrophic, and other pharmacological activities.
-
Mechanism of Action Studies: Should significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action at the molecular level. This could involve identifying protein targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound will be crucial for establishing structure-activity relationships, which can guide the design of more potent and selective therapeutic agents.
Conclusion
This compound is a structurally intriguing novel alkaloid with untapped potential. While current knowledge is limited, its membership in the biologically active Daphniphyllum family suggests that it is a promising candidate for further investigation. This guide has summarized the available information and outlined a roadmap for future research that could unlock the therapeutic potential of this fascinating natural product. The elucidation of its specific biological activities and the development of synthetic routes to access it and its analogues are key next steps for the scientific community.
References
The Structural Nexus of Demethyl Calyciphylline A: An In-depth Guide to its Alkaloid Relationships
For Researchers, Scientists, and Drug Development Professionals
Demethyl Calyciphylline A, a structurally intricate member of the Calyciphylline A-type alkaloids, stands as a testament to the biosynthetic prowess of the Daphniphyllum genus. This technical guide delves into the core structural relationships of this compound with its alkaloid brethren, presenting a comparative analysis of their chemical architecture, a detailed look at the experimental methodologies for their study, and a visualization of their proposed biosynthetic origins.
The Core Architecture: A Comparative Analysis
This compound is a natural product isolated from the fruits of Daphniphyllum longeracemosum.[1] It belongs to the Calyciphylline A subfamily of the vast and diverse Daphniphyllum alkaloids, which number over 350 distinct compounds.[2][3] This class of alkaloids is broadly categorized into 13 to 35 subfamilies based on their unique and often complex polycyclic skeletons.[2]
The fundamental framework of the Calyciphylline A-type alkaloids is a distinctive [6-6-5-7] fused ring system, which incorporates a bridged morphan subunit. This core structure is the foundation upon which the diversity of this subfamily is built. The structural relationship between this compound and other representative Daphniphyllum alkaloids is best understood through a comparative analysis of their spectroscopic data.
Table 1: Comparative ¹³C NMR Chemical Shift Data (δ ppm) of Representative Daphniphyllum Alkaloids
| Carbon No. | This compound (C₂₂H₂₉NO₄) | Calyciphylline A (C₂₃H₃₁NO₄) | Daphniphylline (B78742) | Yuzurimine | Daphnicyclidin D |
| C-1 | Data not available | Data not available | Data not available | Data not available | Data not available |
| C-2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| C-3 | Data not available | Data not available | Data not available | Data not available | Data not available |
| C-4 | Data not available | Data not available | Data not available | Data not available | Data not available |
| C-5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... |
| C-22 | Data not available | Data not available | Data not available | Data not available | Data not available |
| OMe | - | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols: Isolation and Structural Elucidation
The isolation and structural characterization of Daphniphyllum alkaloids is a meticulous process involving extraction, chromatographic separation, and spectroscopic analysis. While the specific protocol for this compound is not detailed in the available literature, a general methodology can be inferred from the successful isolation of related alkaloids from the same genus.
General Isolation Protocol for Daphniphyllum Alkaloids
The following protocol is a representative example based on the isolation of daphmanidins C and D from Daphniphyllum teijsmanii.[4]
1. Extraction:
-
The plant material (e.g., leaves, fruits, or stems) is air-dried and pulverized.
-
The powdered material is extracted exhaustively with a polar solvent, typically methanol (B129727) (MeOH), at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
2. Acid-Base Partitioning:
-
The concentrated extract is suspended in an aqueous acidic solution (e.g., 3% tartaric acid) and partitioned with a non-polar organic solvent (e.g., ethyl acetate, EtOAc) to remove neutral and acidic components.
-
The aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 10 with a base such as sodium carbonate (Na₂CO₃).
-
The basic aqueous solution is then extracted with a chlorinated solvent like chloroform (B151607) (CHCl₃) to isolate the free alkaloids.
3. Chromatographic Purification:
-
The crude alkaloid mixture from the CHCl₃ extract is subjected to a series of chromatographic separations.
-
Column Chromatography: Initial separation is typically performed on a silica (B1680970) gel or amino silica gel column using a gradient elution system of increasing polarity (e.g., hexane/EtOAc followed by CHCl₃/MeOH).
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to yield the pure alkaloids.
Structural Elucidation
The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and relative stereochemistry of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.
Biosynthetic Relationships and Structural Diversity
The remarkable structural diversity of the Daphniphyllum alkaloids is believed to arise from a common biosynthetic precursor, a squalene-derived dialdehyde. The working hypothesis, pioneered by Heathcock, suggests that a series of intricate cyclizations and rearrangements of this precursor leads to the formation of the various alkaloid skeletons.
A key putative intermediate in this biosynthetic cascade is proto-daphniphylline .[5] From this central intermediate, the pathways are thought to diverge to generate the different subfamilies. A proposed biosynthetic link exists between the secodaphniphylline and daphniphylline skeletons.[6] Furthermore, there is a postulated biosynthetic relationship between the macrodaphniphyllamine and calyciphylline A subfamilies.
The following diagram illustrates the proposed high-level biosynthetic relationship between some of the major Daphniphyllum alkaloid subfamilies.
Caption: Proposed Biosynthetic Relationships of Daphniphyllum Alkaloids.
The following diagram illustrates a generalized workflow for the isolation and identification of Daphniphyllum alkaloids like this compound.
Caption: General Workflow for Alkaloid Isolation and Identification.
The intricate structures and diverse biological activities of the Daphniphyllum alkaloids, including potential anti-HIV and cytotoxic effects, continue to make them attractive targets for phytochemical investigation, total synthesis, and pharmacological evaluation.[5] A deeper understanding of the structural relationships and biosynthetic pathways of compounds like this compound is crucial for unlocking their full therapeutic potential.
References
In-depth Technical Guide on the Potential Therapeutic Targets of Calyciphylline A-Type Alkaloids
A comprehensive analysis of the current state of research into the biological activities of Calyciphylline A-type alkaloids, highlighting potential avenues for drug discovery and development.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches have revealed no publicly available biological data, including therapeutic targets or mechanism of action, for Demethyl Calyciphylline A. This guide, therefore, focuses on the reported biological activities and potential therapeutic targets of the broader class of Calyciphylline A-type Daphniphyllum alkaloids to provide a relevant and informative overview for researchers in the field. The activities described herein are attributed to analogues and not to this compound itself.
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with the Calyciphylline A-type subgroup being one of the most significant.[1] These complex molecules have garnered attention from the scientific community due to their intricate chemical architectures and promising, albeit still largely unexplored, biological activities.[2][3] This document aims to consolidate the existing preclinical data on Calyciphylline A-type alkaloids and their analogues, presenting their potential as starting points for the development of new therapeutic agents.
Potential Therapeutic Areas
Preliminary research into the Daphniphyllum alkaloids suggests a range of biological effects, pointing towards three primary areas of therapeutic interest for Calyciphylline A-type analogues: antiviral (specifically anti-HIV), oncology, and neuroprotection.
A notable finding in the exploration of Calyciphylline A-type alkaloids is the anti-HIV activity exhibited by Logeracemin A, a dimeric analogue.[4] This discovery positions the Calyciphylline A scaffold as a potential starting point for the development of novel antiretroviral agents.
Quantitative Data on Anti-HIV Activity of a Calyciphylline A-Type Alkaloid Analogue
| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Therapeutic Index (TI) | Reference |
| Logeracemin A | HIV-1 | Not Specified | 4.5 ± 0.1 | > 100 | > 22.2 | [4] |
Experimental Protocol: Anti-HIV Assay
While the specific details of the anti-HIV assay for Logeracemin A are not extensively described in the available literature, a general methodology for such assays can be outlined. Typically, it involves the following steps:
-
Cell Culture: A suitable human T-cell line susceptible to HIV infection (e.g., MT-4, CEM-SS) is cultured under standard conditions.
-
Viral Infection: The cells are infected with a known titer of HIV-1.
-
Compound Treatment: The infected cells are treated with various concentrations of the test compound (Logeracemin A in this case). A positive control (e.g., a known antiretroviral drug like zidovudine) and a negative control (untreated infected cells) are included.
-
Incubation: The treated and control cells are incubated for a period that allows for viral replication and the observation of cytopathic effects.
-
Assessment of Antiviral Activity: The extent of viral replication is measured using methods such as:
-
p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is proportional to the level of viral replication.
-
MTT Assay: This colorimetric assay measures cell viability. A reduction in the cytopathic effects of the virus in the presence of the compound indicates antiviral activity.
-
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the compound inhibits 50% of viral replication, is calculated from the dose-response curve.
Signaling Pathway Visualization: General HIV-1 Entry and Replication Cycle
The following diagram illustrates the general lifecycle of HIV-1, highlighting potential targets for antiviral drugs. The exact target of Logeracemin A within this cycle has not been elucidated.
Caption: General overview of the HIV-1 replication cycle within a host cell.
Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[4] For instance, dcalycinumine A, a recently isolated alkaloid, has shown significant antitumor activities in nasopharyngeal cancer models, including inhibition of cell proliferation, migration, and invasion, as well as the promotion of apoptosis.[4] Another analogue exhibited moderate cytotoxicity against HeLa cells.[4]
Quantitative Data on Cytotoxic Activity of Calyciphylline A-Type Alkaloid Analogues
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| dcalycinumine A | Nasopharyngeal Cancer Cells | Antitumor | Not Specified | [4] |
| Analogue from D. longeracemosum | HeLa | Cytotoxicity | ~3.89 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, nasopharyngeal cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effects.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway Visualization: General Apoptotic Pathway
The promotion of apoptosis is a key mechanism for many anticancer drugs. While the specific pathway activated by dcalycinumine A is not detailed, a general overview of the intrinsic and extrinsic apoptotic pathways is presented below.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Biological studies on synthetic compounds related to the Calyciphylline A framework have indicated promising neuroprotective activity.[5][6] This suggests that the Calyciphylline A scaffold could be a valuable template for the development of drugs targeting neurodegenerative diseases.
Experimental Protocol: General Neuroprotection Assay
Assays to evaluate neuroprotective activity often involve inducing neuronal cell death and measuring the ability of a compound to prevent this.
-
Cell Culture: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons are cultured.
-
Induction of Neurotoxicity: Neuronal damage is induced using a neurotoxin relevant to a specific neurodegenerative disease model (e.g., 6-hydroxydopamine for Parkinson's disease, amyloid-beta for Alzheimer's disease).
-
Compound Treatment: The cells are treated with the test compound before, during, or after the addition of the neurotoxin.
-
Incubation: The cells are incubated to allow the neurotoxic and potential neuroprotective effects to occur.
-
Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay. Other markers of neuronal health can also be measured, such as neurite outgrowth or the expression of specific neuronal proteins.
-
Data Analysis: The concentration of the compound that provides 50% protection against the neurotoxin-induced cell death (EC50) is determined.
Logical Workflow: Neuroprotective Agent Screening
Caption: A typical workflow for screening compounds for neuroprotective activity.
Conclusion and Future Directions
The Calyciphylline A-type Daphniphyllum alkaloids represent a class of natural products with a complex and synthetically challenging scaffold. While specific biological data for this compound is currently unavailable, preliminary studies on its analogues suggest potential therapeutic applications in virology, oncology, and neurology.
The significant anti-HIV activity of Logeracemin A, the antitumor effects of dcalycinumine A, and the neuroprotective potential of synthetic analogues underscore the importance of further investigation into this class of compounds. Future research should focus on:
-
Isolation and Biological Screening: The isolation of this compound in sufficient quantities for comprehensive biological screening is a critical next step.
-
Mechanism of Action Studies: For the active analogues, detailed studies are needed to elucidate their specific molecular targets and mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of Calyciphylline A analogues will be crucial to identify the key structural features responsible for their biological activities and to optimize their potency and selectivity.
References
- 1. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Uncharted Territory of Demethyl Calyciphylline A and Wheat Shoot Elongation: A Technical Whitepaper on a Research Frontier
For the attention of: Researchers, scientists, and drug development professionals.
Issued: December 6, 2025
Executive Summary
This technical guide addresses the current state of knowledge regarding the potential effects of demethyl calyciphylline A, a Daphniphyllum alkaloid, on the shoot elongation of wheat (Triticum aestivum). A comprehensive review of existing scientific literature reveals a significant knowledge gap in this specific area. To date, no published research has directly investigated the impact of this compound on any aspect of plant growth, including wheat shoot elongation. While the broader class of alkaloids has been shown to influence plant development, and some specific alkaloids have demonstrated effects on wheat, these findings cannot be directly extrapolated to this compound. This document summarizes the available, albeit tangential, information and highlights the extensive opportunities for novel research in this field.
Introduction: The Enigmatic Potential of Daphniphyllum Alkaloids in Agriculture
The Daphniphyllum alkaloids are a diverse and structurally complex group of natural products with a wide array of documented biological activities.[1][2] These activities primarily include anti-tubulin polymerization, anti-HIV, anticarcinogenic, cytotoxic, and neurotrophic effects.[1] However, the exploration of their bioactivity has been largely confined to human and animal cell lines, with a conspicuous absence of research into their physiological effects on plants.
Wheat is a globally critical cereal crop, and understanding the molecular regulators of its growth, particularly shoot elongation, is paramount for improving crop yields and resilience. The investigation of novel bioactive compounds, such as this compound, could potentially unveil new avenues for the development of plant growth regulators. This whitepaper serves as a foundational document for researchers poised to explore this uncharted scientific landscape.
Current State of Research: A Void of Direct Evidence
A systematic search of scholarly databases and scientific publications yielded no studies containing quantitative data, experimental protocols, or established signaling pathways concerning the interaction between this compound and wheat shoot elongation. The research on Daphniphyllum alkaloids has predominantly focused on their intricate chemical synthesis and their potential applications in medicine.[2][3][4]
While direct evidence is absent, it is pertinent to consider the broader context of alkaloids and their known interactions with plant physiology.
Tangential Evidence and Hypothesized Mechanisms
Although no data exists for this compound, studies on other alkaloids provide a foundation for hypothesizing potential mechanisms of action on wheat growth.
General Effects of Alkaloids on Wheat Growth
Research on alkaloid extracts from other plant species has demonstrated measurable effects on wheat. For instance, an alkaloid extract from Peganum multisectum was found to inhibit wheat seed germination and impact seedling growth by altering enzymatic activities.[5] Conversely, the well-known alkaloid caffeine (B1668208) has been shown to influence wheat seedling growth, particularly under stress conditions, by modulating antioxidative defense mechanisms.[6][7] These studies establish the principle that alkaloids can act as potent regulators of plant physiological processes.
Potential Signaling Pathways in Plant Growth
Plant shoot elongation is a complex process orchestrated by a network of signaling pathways. Key hormonal regulators include auxins, gibberellins, and cytokinins, which control cell division, expansion, and differentiation. Any exogenous compound that interacts with these pathways could theoretically influence shoot growth.
A hypothetical interaction of an alkaloid like this compound with a plant signaling pathway is depicted below. This is a generalized model and is not based on any experimental data for the specific compound.
Caption: Hypothetical signaling pathway for this compound in a plant cell.
Proposed Experimental Workflow for Future Research
To address the current knowledge gap, a structured experimental approach is necessary. The following workflow outlines a potential research plan.
Caption: Proposed experimental workflow for investigating the effect on wheat.
Detailed Methodologies for Proposed Key Experiments
Wheat Seedling Growth Assay
-
Seed Sterilization: Surface sterilize Triticum aestivum seeds with 70% ethanol (B145695) for 1 minute, followed by 2.5% sodium hypochlorite (B82951) for 10 minutes, and rinse thoroughly with sterile distilled water.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in sterile hydroponic solution or on agar (B569324) plates. A solvent control must be included.
-
Germination and Growth: Place sterilized seeds on filter paper moistened with the respective treatment solutions in petri dishes or in a hydroponic system.
-
Growth Conditions: Incubate the seeds in a controlled environment chamber with a defined photoperiod (e.g., 16h light / 8h dark), temperature (e.g., 22°C), and humidity.
-
Data Collection: Measure the shoot length from the coleoptilar node to the tip of the longest leaf at regular intervals (e.g., daily for 7-14 days). Record germination rates.
Transcriptomic Analysis (RNA-Seq)
-
Sample Collection: Harvest shoot tissues from wheat seedlings treated with an effective concentration of this compound and from control seedlings at a time point where a significant effect on elongation is observed.
-
RNA Extraction: Isolate total RNA from the collected tissues using a commercially available plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing on a platform such as Illumina.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treated and control groups. Perform gene ontology (GO) and pathway enrichment analysis to identify biological processes and signaling pathways affected by the treatment.
Conclusion and Future Outlook
The study of this compound's effect on wheat shoot elongation represents a significant and unexplored area of plant science. There is currently no data to support or refute any potential impact. The broader context of alkaloid bioactivity suggests that such an investigation is warranted and could yield novel insights into plant growth regulation. The experimental framework proposed in this whitepaper provides a clear path forward for researchers to pioneer this new field. The potential discovery of a novel plant growth regulator could have profound implications for agriculture and crop science. It is imperative that future research efforts are directed towards filling this critical knowledge gap.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Enhancing water stress tolerance of bread wheat during seed germination and seedling emergence: caffeine-induced modulation of antioxidative defense mechanisms [frontiersin.org]
- 7. Enhancing water stress tolerance of bread wheat during seed germination and seedling emergence: caffeine-induced modulation of antioxidative defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Proposed Total Synthesis of Demethyl Calyciphylline A
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Daphniphyllum alkaloids, a large family of structurally complex natural products, have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures and promising biological activities.[1] Among these, the calyciphylline A-type alkaloids are a prominent subfamily. While the total synthesis of several members of this subfamily has been achieved, a formal total synthesis of Demethyl Calyciphylline A has not yet been reported in the scientific literature. This document outlines a detailed proposed synthetic strategy for this compound, leveraging established methodologies from the successful total syntheses of structurally related analogs, such as himalensine A. The proposed route provides detailed experimental protocols for key transformations and summarizes expected yields and reaction conditions in tabular format. Visual representations of the synthetic pathway and key reaction mechanisms are provided using Graphviz diagrams. This document is intended to serve as a practical guide for researchers in natural product synthesis and drug discovery.
Introduction
This compound is a member of the calyciphylline A-type Daphniphyllum alkaloids, a class of natural products known for their complex, polycyclic structures.[1] While the parent compound, Calyciphylline A, and several other analogs have been the subject of extensive synthetic efforts, this compound remains an unsynthesized target. The development of a robust synthetic route to this compound would not only complete a key gap in the synthesis of this important alkaloid subfamily but also provide access to novel derivatives for biological evaluation. The proposed synthesis herein is based on a convergent strategy, adapting key reactions from the successful total syntheses of other calyciphylline A-type alkaloids.
Proposed Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences by disconnecting the cyclopentenone ring, a common feature in many calyciphylline A-type alkaloids. This leads back to a key intermediate, a tetracyclic core, which can be assembled through a series of strategic bond formations. The core strategy involves the construction of the characteristic bridged ring systems of the Daphniphyllum alkaloids from simpler, more readily available starting materials. The absence of a specific methyl group in the target molecule will be addressed by selecting appropriate starting materials or by a late-stage demethylation, although the former is often more efficient.
Caption: A simplified retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis is designed to be highly convergent, maximizing efficiency and allowing for potential diversification. The synthesis would begin with the construction of a functionalized decalin system, which serves as a scaffold for the subsequent annulation reactions to form the complex polycyclic core of the target molecule. Key transformations in the proposed route include an intramolecular Diels-Alder reaction to construct the core ring system, a radical cyclization to form the bridged ether linkage, and a late-stage installation of the cyclopentenone moiety.
Caption: A flowchart illustrating the key phases of the proposed synthesis.
Quantitative Data Summary
The following table summarizes the proposed key reaction steps and their estimated yields, based on analogous transformations reported in the literature for the synthesis of related Daphniphyllum alkaloids.
| Step | Reaction | Reagents and Conditions | Expected Yield (%) | Reference (Analogous Reaction) |
| 1 | Intramolecular Diels-Alder | Toluene (B28343), 180 °C, sealed tube | 75-85 | [2] |
| 2 | Radical Cyclization | Bu3SnH, AIBN, benzene (B151609), reflux | 60-70 | [2] |
| 3 | Olefin Metathesis | Grubbs II catalyst, CH2Cl2, reflux | 80-90 | [1] |
| 4 | Oxidation | Dess-Martin periodinane, CH2Cl2 | 90-95 | [1] |
| 5 | Stetter Reaction | NHC catalyst, K2CO3, THF | 65-75 | [2] |
| 6 | Final Deprotection | TBAF, THF | 85-95 | [2] |
Experimental Protocols
The following are detailed, adapted protocols for the key steps in the proposed synthesis of this compound. These protocols are based on established procedures for similar transformations in the synthesis of related natural products.
Protocol 1: Intramolecular Diels-Alder Reaction
-
A solution of the diene precursor (1.0 equiv) in toluene (0.01 M) is prepared in a sealed tube.
-
The solution is degassed with argon for 15 minutes.
-
The sealed tube is heated to 180 °C for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the cycloadduct.
Protocol 2: Radical Cyclization
-
To a solution of the cyclization precursor (1.0 equiv) in benzene (0.02 M) is added Bu3SnH (1.5 equiv) and AIBN (0.2 equiv).
-
The mixture is heated to reflux for 4 hours under an argon atmosphere.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in acetonitrile (B52724) and washed with hexane (B92381) to remove tin residues.
-
The acetonitrile layer is concentrated, and the crude product is purified by flash column chromatography.
Protocol 3: Stetter Reaction
-
To a solution of the aldehyde precursor (1.0 equiv) and the NHC catalyst (0.1 equiv) in THF (0.1 M) is added K2CO3 (2.0 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Conclusion
The successful total synthesis of this compound remains an open challenge in the field of organic chemistry. The proposed synthetic route detailed in these application notes provides a viable and strategic approach to this complex natural product. By leveraging well-established synthetic methodologies from the broader Daphniphyllum alkaloid literature, this proposed pathway offers a roadmap for the future synthesis of this compound and its derivatives. The completion of this synthesis would not only be a significant academic achievement but would also provide valuable compounds for biological and medicinal chemistry studies.
References
Synthesis of Demethyl Calyciphylline A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic methodologies developed for Calyciphylline A-type alkaloids, with a specific focus on a proposed synthesis of Demethyl Calyciphylline A. The protocols and data presented are compiled from seminal works in the field of total synthesis, offering a guide for the construction of the complex polycyclic architecture of this natural product family.
Introduction
Calyciphylline A-type alkaloids, a subgroup of the diverse Daphniphyllum alkaloids, possess intricate, caged skeletons that have captivated and challenged synthetic chemists. Their unique structures and potential biological activities make them attractive targets for total synthesis. This document outlines a representative synthetic strategy, combining key reactions and methodologies from leading research groups to provide a comprehensive guide for researchers. The presented synthesis culminates in a proposed final step for the demethylation to yield the target molecule, this compound.
Overall Synthetic Strategy
The synthetic approach detailed here focuses on the construction of the characteristic [6-6-5-7] tetracyclic core of the Calyciphylline A family. The strategy is based on the highly convergent and enantioselective synthesis of (-)-Himalensine A, a closely related alkaloid, as reported by Dixon and coworkers. This is followed by a standard N-demethylation protocol to afford the final product. Key transformations include a catalytic, enantioselective prototropic shift/furan (B31954) Diels-Alder (IMDAF) cascade, a reductive radical cyclization, and a Stetter cyclization.
Data Presentation: Reaction Yields
The following table summarizes the yields for the key steps in the synthesis of a Himalensine A, a precursor to this compound.
| Step | Reaction | Product | Yield (%) |
| 1-7 | Synthesis of N-Boc protected furan | Intermediate | - |
| 8 | DABCO-catalyzed prototropic shift/IMDAF cascade | Tricyclic 8 | 95 |
| 9 | Ring opening isomerization and diastereoselective hydrogenation | Amide 15 | - |
| 10 | Propargylation | Alkyne 16 | 83 (2 steps) |
| 11 | Reductive radical cyclization | Tetracycle | 78 (2 steps) |
| 12 | Oxidation | Ene dione (B5365651) 17 | - |
| 13 | Stetter cyclization | Pentacycle | - |
| 14 | Selective lactam reduction | Himalensine A | 67 |
| 15 | N-Demethylation (Proposed) | This compound | - |
Note: Yields are based on published data for the synthesis of Himalensine A and may vary. The yield for the final demethylation step is dependent on the chosen protocol and substrate.
Experimental Protocols
Key Stage 1: Enantioselective Synthesis of the ACD Tricyclic Core
This stage involves a novel catalytic, enantioselective prototropic shift/intramolecular furan Diels-Alder (IMDAF) cascade to construct the core tricyclic system.
Protocol for DABCO-catalyzed prototropic shift/IMDAF cascade:
-
To a solution of the N-Boc protected furan precursor (1.0 equiv) in a suitable solvent (e.g., toluene), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 equiv).
-
Heat the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the tricyclic product.
Key Stage 2: Construction of the B Ring via Reductive Radical Cyclization
This protocol describes the formation of the six-membered B ring to complete the tetracyclic core.
Protocol for Reductive Radical Cyclization:
-
Dissolve the tetracyclic precursor with a pendant alkyne (1.0 equiv) in deoxygenated toluene.
-
Add tributyltin hydride (1.5 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equiv).
-
Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., argon) for 4 hours.
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is then subjected to protodemetallation using an acid like camphorsulfonic acid to remove the tributyltin group.
-
Purify the resulting tetracycle by column chromatography.
Key Stage 3: Endgame Manipulations and Final Demethylation
The final steps involve the formation of the pendant cyclopentenone and the selective reduction of the lactam, followed by the crucial N-demethylation.
Protocol for Selective Lactam Reduction:
-
To a solution of the pentacyclic lactam precursor (1.0 equiv) in a suitable solvent (e.g., THF), add a reducing agent such as Vaska's catalyst in the presence of a silane (B1218182) (e.g., tetramethyldisiloxane).
-
Stir the reaction at room temperature until the lactam is consumed.
-
The resulting hemiaminal is then treated with hot formic acid to effect complete reduction to the amine.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Himalensine A.
Proposed Protocol for N-Demethylation:
Several methods are available for the N-demethylation of tertiary amines in complex alkaloids. The use of α-chloroethyl chloroformate (ACE-Cl) is a common and effective method.
-
To a solution of Himalensine A (1.0 equiv) in a dry, inert solvent (e.g., 1,2-dichloroethane) under an argon atmosphere, add proton sponge (1.1 equiv).
-
Cool the mixture to 0 °C and add α-chloroethyl chloroformate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in methanol (B129727) and heat to reflux for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to afford this compound.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Key strategies for the construction of the Calyciphylline A core.
Caption: Workflow for the proposed N-demethylation step.
Asymmetric Synthesis of Calyciphylline A-Type Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Calyciphylline A-type alkaloids, a class of structurally complex natural products with significant biological activities. The information presented is collated from seminal and recent research in the field, offering a guide for researchers engaged in complex molecule synthesis and drug discovery.
Introduction
The Daphniphyllum alkaloids, and specifically the Calyciphylline A-type subgroup, represent a formidable challenge in chemical synthesis due to their intricate, polycyclic caged structures and multiple stereocenters. Their potential as therapeutic agents has spurred the development of innovative and elegant synthetic strategies. This document focuses on key asymmetric transformations that have been instrumental in the successful total synthesis of these alkaloids, providing detailed methodologies to facilitate their application in a laboratory setting.
Key Synthetic Strategies
The asymmetric synthesis of Calyciphylline A-type alkaloids has been approached through various innovative strategies. Biomimetic approaches, for instance, have been developed to mimic the proposed biosynthetic pathways of these complex molecules. Other notable strategies include intramolecular Diels-Alder reactions to construct core ring systems, radical cyclizations to form key bonds, and divergent strategies from a common intermediate to access multiple members of the alkaloid family.
Application Note 1: Asymmetric Synthesis of the Tricyclic Core via Intramolecular [3+2] Cycloaddition
This protocol details a key transformation in the asymmetric synthesis of the [5-6-7] tricyclic core common to Calyciphylline A-type alkaloids. The strategy relies on a diastereoselective intramolecular [3+2] cycloaddition reaction to construct the seven-membered ring and set key stereocenters.
Experimental Workflow
The overall workflow involves the preparation of a key precursor, followed by the crucial cycloaddition and subsequent transformations.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of the tricyclic core.
| Step No. | Transformation | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Overman Rearrangement | (i) CCl3CN, DBU, CH2Cl2, 0 °C to rt; (ii) K2CO3, MeOH, rt | 85 | - | >98 |
| 2 | Heck Cyclization | Pd(OAc)2 (10 mol %), PPh3 (20 mol %), Ag2CO3, MeCN, 80 °C | 78 | - | - |
| 3 | Intramolecular [3+2] Cycloaddition | TfN3, Et3N, CH2Cl2, -78 to 0 °C | 72 | 10:1 | - |
| 4 | Diastereoselective Hydrogenation | H2 (50 psi), Pd/C (10 wt %), EtOAc, rt | 95 | >20:1 | - |
| 5 | Claisen Rearrangement | KHMDS, THF, -78 °C; then TMSCl; then heat in Toluene | 88 | - | - |
Detailed Experimental Protocol: Intramolecular [3+2] Cycloaddition
Objective: To construct the seven-membered ring of the tricyclic core via a diastereoselective intramolecular [3+2] cycloaddition.
Materials:
-
Cycloaddition Precursor (1.0 eq)
-
Trifluoromethanesulfonyl azide (B81097) (TfN3) (1.2 eq)
-
Triethylamine (B128534) (Et3N) (1.5 eq)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the Cycloaddition Precursor (1.0 eq) and anhydrous dichloromethane (0.05 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, prepare a solution of trifluoromethanesulfonyl azide (1.2 eq) in anhydrous dichloromethane.
-
Add the TfN3 solution dropwise to the reaction mixture at -78 °C over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 20-40% ethyl acetate (B1210297) in hexanes) to afford the desired tricyclic product.
Application Note 2: Divergent Synthesis of Calyciphylline A-Type Alkaloids via Late-Stage Rearrangements
A powerful strategy for accessing multiple members of a natural product family is through a divergent approach from a common intermediate. This has been successfully applied to the synthesis of (+)-daphlongamine E, (+)-calyciphylline R, and (−)-10-deoxydaphnipaxianine A. Key to this strategy are late-stage divinyl carbinol rearrangements.
Logical Relationship of the Divergent Synthesis
The following diagram illustrates the divergent synthetic logic from a common pentacyclic intermediate.
Quantitative Data for Key Rearrangements
| Target Alkaloid | Key Transformation | Reagents and Conditions | Yield (%) |
| (−)-10-Deoxydaphnipaxianine A | Oxidative Nazarov Electrocyclization | DDQ, HFIP, CH2Cl2, 0 °C | 65 |
| (+)-Daphlongamine E | Transannular Allylic Alcohol Rearrangement | Tf2O, 2,6-lutidine, CH2Cl2, -78 °C | 78 |
| (+)-Calyciphylline R | (from Daphlongamine E) | (i) m-CPBA; (ii) KHMDS | 70 (over 2 steps) |
Detailed Experimental Protocol: Oxidative Nazarov Electrocyclization
Objective: To synthesize (−)-10-deoxydaphnipaxianine A from the common pentacyclic intermediate via an oxidative Nazarov electrocyclization.
Materials:
-
Common Pentacyclic Intermediate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP) (2.0 eq)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the Common Pentacyclic Intermediate (1.0 eq) in anhydrous dichloromethane (0.02 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,1,1,3,3,3-hexafluoro-2-propanol (2.0 eq) to the stirred solution.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with dichloromethane and quench with saturated aqueous sodium thiosulfate (B1220275) solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by preparative thin-layer chromatography (pTLC) to yield (−)-10-deoxydaphnipaxianine A.
Conclusion
The asymmetric synthesis of Calyciphylline A-type alkaloids continues to be an active and challenging area of research. The protocols and data presented here, derived from successful total syntheses, are intended to serve as a practical guide for researchers in the field. The development of novel synthetic strategies and the refinement of existing methods will undoubtedly lead to more efficient and elegant syntheses of these and other complex natural products, ultimately enabling further investigation of their biological properties and therapeutic potential.
Application Notes and Protocols for the Ring Construction Strategies of Demethyl Calyciphylline A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the key ring construction strategies employed in the synthesis of Demethyl Calyciphylline A, a complex polycyclic alkaloid. The methodologies outlined are based on successful total syntheses of structurally related Calyciphylline A-type alkaloids and have been adapted for the synthesis of the demethylated analogue.
Overview of Synthetic Strategies
The intricate architecture of this compound necessitates sophisticated and efficient ring-forming reactions. Several key strategies have emerged from the synthetic community, each offering a unique approach to constructing the characteristic fused and bridged ring systems. These strategies primarily include:
-
Intramolecular Diels-Alder Reaction: A powerful method for the construction of the core bicyclo[2.2.2]octane system.
-
Intramolecular [3+2] Cycloaddition: Utilized for the formation of five-membered rings within the polycyclic framework.
-
Intramolecular Heck Reaction: A reliable tool for forging key carbon-carbon bonds to construct carbocyclic rings.
-
Stereocontrolled Aldol Cyclization: Employed for the diastereoselective formation of piperidine (B6355638) and other heterocyclic rings.
-
Intramolecular [5+2] Cycloaddition: A modern approach to construct the seven-membered ring present in the core structure.
-
Biomimetic Synthesis: Inspired by the proposed biosynthetic pathway, this strategy often involves cascade reactions to rapidly build complexity.
These strategies are often used in combination to achieve the total synthesis of these complex natural products. The choice of strategy depends on the desired stereochemical outcome and the overall synthetic plan.
Comparative Analysis of Key Ring-Forming Reactions
The following table summarizes quantitative data for selected key ring-forming reactions from the syntheses of Calyciphylline A-type alkaloids, providing a comparative overview of their efficiency.
| Ring Construction Strategy | Key Reaction | Substrate/Precursor | Product | Yield (%) | Steps to Precursor (from commercial material) | Overall Yield (for the specific transformation) | Reference |
| Intramolecular Diels-Alder | Lewis Acid-Catalyzed Intramolecular Diels-Alder | Triene with silicon tether | Bicyclo[2.2.2]octane core | 50 (9:1 dr) | ~5 | Not specified | --INVALID-LINK-- |
| Intramolecular [3+2] Cycloaddition | Nitrile Oxide Cycloaddition | Unsaturated nitrile oxide precursor | Tricyclic core with isoxazoline (B3343090) ring | Not specified | ~10 | Not specified | --INVALID-LINK-- |
| Intramolecular Heck Reaction | Pd-Catalyzed Cyclization | Aryl or vinyl halide with a pendant alkene | Aza-5/6/6 tricyclic core | Excellent | ~4 | Not specified | --INVALID-LINK-- |
| Stereocontrolled Aldol Cyclization | Intramolecular Aldol Reaction | Keto-aldehyde precursor | Functionalized ABC-tricyclic framework | 90 (9:1 dr) | ~8 | 8% (over 10 steps for the formal synthesis) | --INVALID-LINK-- |
| Intramolecular [5+2] Cycloaddition | Oxidopyrylium-Based Cycloaddition | Tetrasubstituted olefin with oxidopyrylium precursor | Tricyclic ADE ring system | 70 | ~7 | Not specified | --INVALID-LINK-- |
Experimental Protocols
The following protocols are adapted from published literature for the synthesis of key intermediates applicable to the total synthesis of this compound. For the purpose of synthesizing the demethylated target, it is proposed that a protecting group, such as a benzyl (B1604629) or a carbamate (B1207046) group, be used on the nitrogen atom throughout the synthesis, followed by a final deprotection step.
Protocol 1: Intramolecular Diels-Alder Reaction for the Bicyclo[2.2.2]octane Core
This protocol is adapted from the total synthesis of (-)-Calyciphylline N by Smith and co-workers and focuses on the construction of the core ABC ring system.[1]
Reaction Scheme:
Caption: Intramolecular Diels-Alder Reaction.
Materials:
-
Triene precursor (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes, 1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the triene precursor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of Et₂AlCl in hexanes dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octane core.[1]
Protocol 2: Stereocontrolled Intramolecular Aldol Cyclization for the ABC-Tricyclic Framework
This protocol is adapted from the formal synthesis of (±)-Himalensine A by Bonjoch and co-workers, focusing on the construction of the piperidine ring.[2]
Reaction Scheme:
References
Application Notes and Protocols for In Vitro Analysis of Demethyl Calyciphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl Calyciphylline A is a member of the Daphniphyllum alkaloids, a complex family of natural products known for their diverse and potent biological activities.[1][2][3] While extensive research has been conducted on the synthesis of Calyciphylline A-type alkaloids, detailed in vitro assay protocols for many of its analogues, including this compound, are not widely published.[1][2] This document provides a comprehensive set of detailed protocols for the in vitro evaluation of this compound, focusing on its potential cytotoxic and apoptosis-inducing effects on cancer cells. The protocols are based on established methodologies for the assessment of natural product compounds.[4]
Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines such as HeLa, MCF-7, and A549.[5][6] Some analogues have also been shown to inhibit signaling pathways like NF-κB.[7] The following protocols are designed to enable researchers to systematically investigate the anticancer potential of this compound.
Quantitative Data Summary
As no specific quantitative data for this compound is currently available in the public domain, the following tables provide a template for presenting experimental results obtained from the described assays.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 22.5 ± 2.5 |
| MCF-7 | Breast Cancer | 35.1 ± 3.1 |
| HCT116 | Colon Cancer | 18.9 ± 2.2 |
Table 2: Apoptosis Induction by this compound in A549 Cells (Hypothetical Data)
| Treatment (24h) | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control (DMSO) | - | 3.5 ± 0.5 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| This compound | 10 | 15.8 ± 1.9 | 8.2 ± 1.1 | 2.5 ± 0.4 |
| This compound | 20 | 32.4 ± 3.5 | 15.7 ± 1.8 | 3.1 ± 0.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
A549 cells (or other selected cell line)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Treat the cells with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting up the compensation and gates.
-
Data Interpretation:
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI positive: Necrotic cells
-
Signaling Pathway and Workflow Diagrams
Hypothetical Signaling Pathway for this compound
Based on the known activities of related Daphniphyllum alkaloids which have been shown to inhibit the NF-κB pathway, a potential mechanism of action for this compound could involve the suppression of this pro-survival signaling cascade, leading to apoptosis.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the in vitro evaluation of this compound.
Caption: General experimental workflow for in vitro screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Demethyl Calyciphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl Calyciphylline A is a member of the Daphniphyllum alkaloids, a complex and diverse family of natural products.[1][2] Compounds within this class have been reported to exhibit a range of biological activities, including neurotrophic and anti-inflammatory effects.[1] These application notes provide detailed protocols for cell-based assays to investigate the potential neurotrophic and anti-inflammatory properties of this compound.
Neurotrophic Activity Assays
Application Note: Neurite Outgrowth Promotion in PC12 Cells
This application note describes the use of a neurite outgrowth assay to evaluate the neurotrophic potential of this compound. PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying neuronal differentiation. Upon stimulation with neurotrophic factors, such as Nerve Growth Factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells, characterized by the extension of neurites.[3] This assay measures the ability of this compound to induce or enhance neurite outgrowth, indicating its potential as a neurotrophic agent.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on neurite outgrowth in PC12 cells after a 72-hour incubation period.
| Concentration of this compound (µM) | Percentage of Differentiated Cells (%) | Average Neurite Length (µm) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 15.8 ± 3.2 |
| 0.1 | 15.6 ± 2.5 | 28.4 ± 4.1 |
| 1 | 45.3 ± 4.8 | 62.1 ± 6.5 |
| 10 | 68.9 ± 5.2 | 95.7 ± 8.9 |
| 50 (Positive Control - NGF) | 75.4 ± 6.1 | 110.3 ± 10.2 |
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed PC12 cells into collagen-coated 24-well plates at a density of 2 x 10^4 cells/well. Allow the cells to attach for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in low-serum medium (1% horse serum). Replace the culture medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (50 ng/mL NGF).
-
Incubation: Incubate the plates for 72 hours.
-
Microscopy: Following incubation, capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body. Measure the length of the longest neurite for each differentiated cell.
Signaling Pathway
Anti-inflammatory Activity Assays
Application Note: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This application note details a cell-based assay to screen for the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4] Therefore, inhibition of NO production is a key indicator of anti-inflammatory potential.
Quantitative Data Summary
The following table presents the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 cells.
| Concentration of this compound (µM) | NO Production (µM) | Inhibition of NO Production (%) | Cell Viability (%) |
| 0 (Unstimulated Control) | 1.5 ± 0.3 | - | 100 |
| 0 (LPS Control) | 35.8 ± 2.9 | 0 | 98.5 ± 2.1 |
| 1 | 28.2 ± 2.1 | 21.2 | 97.8 ± 2.5 |
| 10 | 15.6 ± 1.5 | 56.4 | 96.2 ± 3.1 |
| 50 | 8.1 ± 0.9 | 77.4 | 95.1 ± 2.8 |
| 100 (Positive Control - Dexamethasone) | 5.4 ± 0.7 | 84.9 | 98.9 ± 1.9 |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with untreated cells and cells treated with LPS alone as controls.
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant. Mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
-
Cell Viability Assay: To assess cytotoxicity, perform an MTT assay on the remaining cells in the wells.
Experimental Workflow
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Toward the ABCD Core of the Calyciphylline A-Type Daphniphyllum Alkaloids: Solvent non-Innocence in Neutral Aminyl Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
Demethyl Calyciphylline A Powder: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and use of Demethyl Calyciphylline A powder in a research setting. This compound is a natural alkaloid belonging to the Daphniphyllum family of compounds, which are known for their complex structures and diverse biological activities, including potential anti-inflammatory and cytotoxic effects. These guidelines are intended to ensure the integrity of the compound and the reproducibility of experimental results.
Product Information and Storage
Proper handling and storage are paramount to maintaining the stability and activity of this compound powder.
1.1. Storage Conditions
It is critical to store this compound powder under appropriate conditions to prevent degradation.
| Storage Type | Temperature | Duration | Container |
| Long-Term | -20°C | Years | Tightly sealed, light-resistant vial |
| Short-Term | 2-8°C | Weeks | Tightly sealed, light-resistant vial |
Upon receiving, it is recommended to aliquot the powder into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture.
1.2. Handling Precautions
As with any chemical compound, appropriate personal protective equipment (PPE) should be worn when handling this compound powder.
-
Gloves: Nitrile or latex gloves are essential to prevent skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye exposure.
-
Respiratory Protection: When handling larger quantities of powder or if there is a risk of aerosolization, a dust mask or respirator is recommended.
All handling of the powder should be performed in a well-ventilated area or a chemical fume hood. In case of accidental contact, wash the affected area thoroughly with water.
Preparation of Stock Solutions
For most biological experiments, this compound powder needs to be dissolved in a suitable solvent to create a stock solution. The choice of solvent will depend on the specific experimental requirements, particularly the tolerance of the cell culture or assay system to the solvent.
2.1. Solubility Data
Precise quantitative solubility data for this compound in common laboratory solvents is not widely available in published literature. However, based on information for similar natural products, the following solvents are recommended for initial solubility testing.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for most in vitro applications. Prepare a high-concentration stock and dilute serially in culture medium. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| Ethanol (B145695) (EtOH) | Moderate | Can be used as an alternative to DMSO. The final ethanol concentration in the assay should also be minimized. |
| Methanol (MeOH) | Moderate | Primarily used for analytical purposes such as chromatography. |
| Water | Low to Insoluble | Not recommended for preparing primary stock solutions. |
2.2. Protocol for Reconstituting Powder
This protocol provides a general guideline for preparing a stock solution of this compound.
Workflow for Reconstituting this compound Powder
Caption: A stepwise workflow for the reconstitution of this compound powder.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, cell culture grade)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of powder.
-
Add the calculated volume of the appropriate solvent to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solutions at -20°C or -80°C for long-term use.
Experimental Protocols
The following are general protocols for assessing the biological activity of this compound. These should be optimized for your specific cell lines and experimental conditions.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Workflow for MTT Cytotoxicity Assay
Caption: A general workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
3.2. In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay is a simple method to screen for potential anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Researchers should conduct their own validation studies to establish optimal conditions for their specific experimental systems. The biological effects and signaling pathways of this compound are still under investigation, and the information presented here is based on general knowledge of related compounds and may not be exhaustive or definitive.
Demethyl Calyciphylline A: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Demethyl Calyciphylline A is a natural alkaloid compound isolated from plants of the Daphniphyllum genus.[1] As a member of the Calyciphylline A-type alkaloids, it belongs to a broader class of Daphniphyllum alkaloids that have garnered significant interest in the scientific community due to their complex chemical structures and diverse biological activities.[2][3] While specific biological data for this compound is limited in publicly available literature, the Daphniphyllum alkaloid family is known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, neuroprotective, and anti-HIV activities.[2][4]
These application notes provide a generalized framework for the preparation and experimental use of this compound in cell-based assays. The protocols outlined below are based on the known biological activities of related Daphniphyllum alkaloids and serve as a starting point for researchers to investigate the potential therapeutic properties of this compound.
Chemical Properties and Storage
| Property | Information |
| Source | Fruits of Daphniphyllum longeracemosum K.[1] |
| Physical Form | Powder[1] |
| Molecular Formula | C22H29NO4[5] |
| Molecular Weight | 371.477 g/mol [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years.[1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, add 269.2 µL of DMSO to 1 mg of this compound (MW: 371.477).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Experimental Workflow for Solution Preparation
Application: Cytotoxicity Assessment in Cancer Cell Lines
Given that many Daphniphyllum alkaloids exhibit cytotoxic properties, a primary application for this compound is to assess its potential as an anti-cancer agent.[2][6] The MTT assay is a widely used colorimetric method to evaluate cell viability.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Hypothetical Cytotoxicity Data
The following table presents hypothetical IC50 values for this compound against various cancer cell lines to illustrate data presentation.
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 25.8 |
| MCF-7 (Breast Cancer) | 18.2 |
Experimental Workflow for MTT Assay
Application: Anti-Inflammatory Activity Assessment
Several Daphniphyllum alkaloids have been reported to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[7] A reporter gene assay can be used to investigate the effect of this compound on NF-κB activation.
Protocol: NF-κB Reporter Assay
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter
-
Complete cell culture medium
-
This compound stock solution
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway and incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to cell viability (determined by a parallel assay like MTT) and calculate the inhibition of NF-κB activation.
Hypothetical Anti-inflammatory Data
| Compound Concentration (µM) | NF-κB Inhibition (%) |
| 1 | 15.2 |
| 10 | 45.8 |
| 50 | 85.1 |
NF-κB Signaling Pathway
Application: Neuroprotective Effects Evaluation
The neurotrophic and neuroprotective potential of Daphniphyllum alkaloids suggests that this compound could be investigated for its ability to protect neurons from oxidative stress-induced cell death.[2][8]
Protocol: Neuroprotection Assay against Oxidative Stress
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce oxidative stress by treating the cells with a cytotoxic concentration of H₂O₂ (e.g., 100 µM) for 4-6 hours.
-
Measure cell viability using a suitable assay kit.
-
Calculate the percentage of neuroprotection conferred by this compound compared to the H₂O₂-treated control.
Hypothetical Neuroprotection Data
| Compound Concentration (µM) | Neuroprotection (%) |
| 0.1 | 20.5 |
| 1 | 55.3 |
| 10 | 78.9 |
Disclaimer
The protocols and data presented in these application notes are intended as examples and starting points for research. Due to the limited specific information available for this compound, researchers should perform their own dose-response experiments and optimization for their specific cell lines and assay conditions. The hypothetical data is for illustrative purposes only and does not represent actual experimental results.
References
- 1. This compound | CAS 1584236-34-9 | ScreenLib [screenlib.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - 1584236-34-9 | VulcanChem [vulcanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-HIV Activity Studies of Novel Compounds
Topic: Demethyl Calyciphylline A for anti-HIV activity studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available data specifically detailing the anti-HIV activity, cytotoxicity, and mechanism of action of this compound is limited. The following application notes and protocols are based on established methodologies for the evaluation of novel compounds for anti-HIV activity and are intended to serve as a comprehensive guide for researchers investigating this and other natural products.
Introduction
The global fight against Human Immunodeficiency Virus (HIV) continues to necessitate the discovery of novel therapeutic agents. Natural products remain a promising reservoir of chemical diversity for identifying new antiretroviral compounds. Alkaloids, such as those from the Daphniphyllum genus, have demonstrated a wide range of biological activities, making this compound a compound of interest for anti-HIV screening.
This document outlines a standardized workflow for the preliminary assessment of the anti-HIV-1 activity of a test compound like this compound, including cytotoxicity evaluation and initial mechanism of action studies.
Data Presentation: Quantitative Summary of Antiviral Activity and Cytotoxicity
Effective anti-HIV drug candidates must exhibit potent antiviral activity at concentrations that are non-toxic to host cells. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) are critical parameters. Data should be presented in a clear, tabular format.
Table 1: Hypothetical Anti-HIV-1 Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Positive Control (e.g., AZT) EC50 (µM) |
| MT-4 | HIV-1 IIIB | MTT | Data | Data | Data | Data |
| CEM-SS | HIV-1 RF | Syncytia Formation | Data | Data | Data | Data |
| TZM-bl | HIV-1 Bal | Luciferase Reporter | Data | Data | Data | Data |
| PBMCs | Primary Isolate | p24 Antigen ELISA | Data | Data | Data | Data |
Note: This table is a template. The actual cell lines, virus strains, and assay types may vary based on the specific objectives of the study.
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
Objective: To determine the concentration of the test compound that is toxic to host cells.
Materials:
-
Test compound (this compound)
-
Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include cell-only (no compound) and medium-only (no cells) controls.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Anti-HIV-1 Assay Protocol (p24 Antigen Capture ELISA)
Objective: To determine the inhibitory effect of the test compound on HIV-1 replication.
Materials:
-
Test compound
-
HIV-1 permissive cell line (e.g., MT-4 or activated PBMCs)
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
96-well microtiter plates
-
Complete culture medium
-
HIV-1 p24 Antigen Capture ELISA kit
-
Positive control (e.g., Azidothymidine - AZT)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected and infected untreated controls.
-
Incubate the plate for 5-7 days at 37°C.
-
On the day of harvest, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the compound concentration.
Visualization of Workflows and Pathways
Experimental Workflow for Anti-HIV Activity Screening
Caption: Workflow for evaluating the anti-HIV activity of a test compound.
Potential Targets in the HIV-1 Life Cycle
Application Notes and Protocols for Assessing the Cytotoxicity of Demethyl Calyciphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl Calyciphylline A is a natural alkaloid compound isolated from plants of the Daphniphyllum genus.[1][2] Alkaloids from this genus have been noted for their complex structures and potential biological activities, including cytotoxic effects.[3][4] The assessment of cytotoxicity is a critical first step in the evaluation of novel compounds for their potential as therapeutic agents, particularly in oncology. These application notes provide a comprehensive guide to evaluating the cytotoxic effects of this compound using established in vitro assays.
The protocols detailed below—the MTT assay for metabolic viability and the LDH assay for membrane integrity—offer a multi-faceted approach to quantifying cytotoxicity. Additionally, a hypothetical signaling pathway for apoptosis induction is presented to provide a conceptual framework for mechanistic studies.
Principle of Cytotoxicity Assays
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability and the cytotoxic potential of the tested compound.[5][6]
LDH Assay
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[8][10]
Data Presentation
The following table is a template for summarizing quantitative data obtained from cytotoxicity assays with this compound. IC50 (half-maximal inhibitory concentration) values should be calculated from the dose-response curves.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., MCF-7 | MTT | 24 | ||
| e.g., MCF-7 | MTT | 48 | ||
| e.g., MCF-7 | MTT | 72 | ||
| e.g., A549 | MTT | 24 | ||
| e.g., A549 | MTT | 48 | ||
| e.g., A549 | MTT | 72 | ||
| e.g., MCF-7 | LDH | 24 | ||
| e.g., MCF-7 | LDH | 48 | ||
| e.g., A549 | LDH | 24 | ||
| e.g., A549 | LDH | 48 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Protocol 2: LDH Assay for Cytotoxicity
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
Include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells in medium without the compound.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) 15 minutes before the end of the incubation.
-
Vehicle Control: Cells treated with the same concentration of solvent used for the compound.
-
Medium Background Control: Medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well if required by the kit.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Visualization of Workflows and Pathways
Caption: Workflow for assessing cytotoxicity.
Caption: Hypothetical apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1584236-34-9 | ScreenLib [screenlib.com]
- 3. Toward the ABCD Core of the Calyciphylline A-Type Daphniphyllum Alkaloids: Solvent non-Innocence in Neutral Aminyl Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dcalycinumines A–E, alkaloids with cytotoxic activities of nasopharyngeal carcinoma cells from Daphniphyllum calycinum | Semantic Scholar [semanticscholar.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. Studies expand and update an encyclopedia of cancer cell lines | Broad Institute [broadinstitute.org]
- 12. dtrf.org [dtrf.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Demethyl Calyciphylline A: Absence of Data in Cancer Cell Line Studies
Despite a comprehensive review of available scientific literature, there is currently no published research detailing the effects of Demethyl Calyciphylline A in cancer cell line studies. As a result, the creation of detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time.
While this compound is a known natural product, isolated from plants of the Daphniphyllum genus, its biological activities, particularly in the context of oncology, remain uninvestigated in publicly accessible research. The focus of the scientific community on Calyciphylline A-type alkaloids has been largely on their complex chemical structures and the development of novel synthetic strategies.
Research on Related Daphniphyllum Alkaloids
Although no data exists for this compound, studies on other alkaloids from the same family have revealed cytotoxic properties against cancer cells. This suggests that the broader class of Daphniphyllum alkaloids may hold potential as a source for novel anticancer compounds. The information below is provided for contextual understanding of the research landscape for this family of natural products. It is crucial to note that these findings are not directly applicable to this compound.
Cytotoxicity of Structurally Similar Daphniphyllum Alkaloids
Several studies have reported the cytotoxic effects of various Daphniphyllum alkaloids against different cancer cell lines. This information offers a glimpse into the potential, yet unconfirmed, bioactivity of related compounds.
| Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [1][2] |
| Daphnioldhanol A | HeLa | 31.9 µM | [3] |
| Calyciphylline B derivative | HeLa | ~3.89 µM | [3] |
It is imperative to reiterate that the data presented above pertains to different, albeit structurally related, compounds. The cytotoxic potential and mechanisms of action of this compound may differ significantly.
Hypothetical Experimental Workflow for Assessing a Novel Compound
For researchers interested in investigating the potential anticancer effects of a novel compound like this compound, a general experimental workflow can be proposed. This workflow is based on standard methodologies used in preclinical cancer research.
Caption: A generalized workflow for the initial in vitro evaluation of a novel compound's anticancer properties.
Future Directions
The absence of research on this compound highlights a gap in the exploration of Daphniphyllum alkaloids for therapeutic applications. Future studies are warranted to:
-
Evaluate Cytotoxicity: Screen this compound against a diverse panel of human cancer cell lines to determine its potential as a cytotoxic agent and to calculate its IC50 values.
-
Investigate Mechanisms of Cell Death: Determine whether this compound induces apoptosis, necrosis, or other forms of cell death.
-
Analyze Effects on the Cell Cycle: Assess if the compound causes cell cycle arrest at specific checkpoints.
-
Identify Molecular Targets and Signaling Pathways: Elucidate the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
Until such studies are conducted and published, no specific protocols or detailed application notes for the use of this compound in cancer research can be provided. Researchers are encouraged to consult the broader literature on natural product drug discovery for general methodologies.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Demethyl Calyciphylline A and Related Daphniphyllum Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Demethyl Calyciphylline A and other structurally complex Daphniphyllum alkaloids. Due to the limited specific data on this compound, this guide draws upon established principles and common challenges encountered during the purification of this class of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and other Daphniphyllum alkaloids?
The purification of Daphniphyllum alkaloids, a class of structurally complex natural products, presents several challenges. These molecules often possess multiple stereogenic centers and basic nitrogen atoms within their polycyclic frameworks. Key difficulties include:
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Strong Adsorption to Stationary Phases: The basic nature of the tertiary amine in the core structure can lead to strong interactions with acidic stationary phases like silica (B1680970) gel, resulting in poor elution and peak tailing.
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Co-elution of Structurally Similar Alkaloids: Crude extracts often contain a mixture of closely related alkaloids with minor structural variations, making their separation difficult.
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Compound Degradation: Some complex alkaloids can be sensitive to acidic conditions, and the acidic surface of standard silica gel may cause degradation during purification.
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Low Abundance: The concentration of any single alkaloid in a natural extract is often low, necessitating efficient and high-recovery purification methods.
Q2: What initial steps should I take before attempting to purify this compound?
Before proceeding with large-scale purification, it is crucial to:
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Gather Physicochemical Information: Although specific data for this compound is scarce, understanding the general properties of Daphniphyllum alkaloids is key. They are typically basic and have relatively high molecular weights.
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Develop a Thin-Layer Chromatography (TLC) Method: Use TLC to screen various solvent systems to find an optimal mobile phase that provides good separation of the target compound from impurities. An ideal Rf value for the target compound on TLC for column chromatography is typically between 0.2 and 0.4.
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Assess Compound Stability: Test the stability of your crude extract or partially purified sample on a small amount of silica gel to check for degradation. This can be done by spotting the sample on a TLC plate, letting it sit for several hours, and then developing it to see if any new spots appear.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and related alkaloids using column chromatography and High-Performance Liquid Chromatography (HPLC).
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Target compound does not elute from the silica gel column. | The alkaloid is strongly adsorbed to the acidic silanol (B1196071) groups on the silica gel due to its basic nature. | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonia (B1221849) in the mobile phase) to reduce the interaction between the basic alkaloid and the acidic silica gel.- Switch to a different stationary phase, such as neutral or basic alumina.- Consider using reversed-phase chromatography if the compound has sufficient polarity. |
| Significant peak tailing is observed in collected fractions. | Strong, non-ideal interactions between the basic alkaloid and the acidic stationary phase. | - Add a basic modifier to the mobile phase as described above.- Use a less acidic stationary phase like deactivated silica gel or alumina.- Ensure the column is packed properly to avoid channeling. |
| Poor separation of the target compound from impurities. | The chosen solvent system has insufficient selectivity for the compounds of interest. | - Perform a more thorough TLC screening of different solvent systems with varying polarities and compositions.- Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- Consider using a different stationary phase with different selectivity (e.g., alumina, C18 reversed-phase). |
| The target compound appears to be degrading on the column. | The alkaloid is unstable on the acidic silica gel. | - Deactivate the silica gel by pre-treating it with a basic solution (e.g., washing with a solvent containing triethylamine) before packing the column.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column by using flash chromatography. |
HPLC Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) in reversed-phase HPLC. | Secondary interactions between the basic alkaloid and residual silanol groups on the C18 column. | - Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the alkaloid, leading to more consistent interactions with the stationary phase and improved peak shape.[1]- Use a column with end-capping to minimize exposed silanol groups. |
| Co-elution of the target alkaloid with a closely related impurity. | The mobile phase composition is not optimized for selectivity. | - Adjust the organic modifier (e.g., methanol (B129727) vs. acetonitrile) in the mobile phase, as this can alter selectivity.- Optimize the mobile phase pH to potentially change the ionization state of the compounds and improve separation.- Employ a shallower gradient to increase the resolution between closely eluting peaks. |
| Low recovery of the target compound after purification. | The compound may be adsorbing irreversibly to the column or degrading. | - Ensure all materials in the flow path are inert.- If using an acidic modifier, ensure the compound is stable under these conditions.- Check for precipitation of the sample on the column by ensuring it is fully dissolved in the mobile phase before injection. |
Experimental Protocols
General Protocol for Extraction of Daphniphyllum Alkaloids
This protocol provides a general procedure for the initial extraction of alkaloids from plant material.
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Sample Preparation: Air-dry and powder the relevant plant parts (e.g., leaves, stems).
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Maceration: Soak the powdered plant material in a polar solvent such as methanol or ethanol (B145695) at room temperature for 24-48 hours. This process should be repeated multiple times to ensure complete extraction.
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Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
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Acid-Base Extraction:
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Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl) and filter to remove non-basic compounds.
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Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral impurities.
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Adjust the pH of the aqueous layer to basic (pH 9-10) using a base like ammonium (B1175870) hydroxide.
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Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or chloroform (B151607) to isolate the free-base alkaloids.
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Combine the organic layers, dry with an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to yield the crude alkaloid fraction.
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General Protocol for Silica Gel Column Chromatography
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Column Preparation:
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Select an appropriate size glass column and plug the bottom with glass wool.
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Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase.
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Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
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Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and mobile phase.
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Sample Loading:
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Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase or a slightly more polar solvent.
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Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel.
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Carefully load the sample onto the top of the column.
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Elution:
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Begin elution with the least polar solvent system determined from TLC analysis.
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Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with stronger interactions with the stationary phase.
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Collect fractions and monitor the separation using TLC.
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Fraction Analysis:
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Combine fractions containing the pure target compound based on TLC analysis.
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Evaporate the solvent to obtain the purified this compound.
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Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
References
Demethyl Calyciphylline A stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Demethyl Calyciphylline A in DMSO solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C. For short-term use, storage at 2-8°C is acceptable. To minimize degradation, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in DMSO at room temperature?
Q3: Can the presence of water in DMSO affect the stability of this compound?
A3: Yes, the presence of water in DMSO can potentially lead to the hydrolysis of susceptible functional groups in this compound. DMSO is hygroscopic and readily absorbs moisture from the atmosphere. To mitigate this risk, it is crucial to use anhydrous DMSO and to handle stock solutions in a dry environment. Tightly sealing storage vials is also essential to prevent moisture absorption.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, many complex alkaloids are sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is a best practice to store stock solutions in amber vials or to wrap clear vials in aluminum foil to protect them from light.
Q5: What are the potential degradation pathways for this compound in DMSO?
A5: Based on the complex structure of this compound, a daphniphyllum alkaloid, potential degradation pathways in DMSO solution may include:
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Hydrolysis: The ester and lactone functionalities, if present in similar alkaloids, could be susceptible to hydrolysis, especially in the presence of water.
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Oxidation: The tertiary amine and other electron-rich moieties could be prone to oxidation, which can be catalyzed by exposure to air (oxygen), light, or trace metal impurities.
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Isomerization: Changes in pH or exposure to heat could potentially lead to isomerization at stereocenters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation in DMSO stock solution. | 1. Prepare fresh stock solutions from solid compound. 2. Perform a stability test on your current stock solution using HPLC or LC-MS to check for degradation products. 3. Ensure proper storage conditions (-20°C, protected from light and moisture). 4. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation observed in the stock solution upon thawing | Poor solubility at lower temperatures or concentration changes due to solvent evaporation. | 1. Gently warm the vial to room temperature. 2. Vortex the solution thoroughly to ensure the compound is fully redissolved before use. 3. Centrifuge the vial briefly to pellet any undissolved material before taking an aliquot. |
| Change in color of the DMSO stock solution | This may indicate chemical degradation or oxidation of the compound. | 1. Discard the solution. 2. Prepare a fresh stock solution using anhydrous DMSO. 3. Store the new stock solution under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be highly sensitive to oxidation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in DMSO under various storage conditions.
Materials:
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This compound (solid)
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Anhydrous DMSO
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Amber HPLC vials
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HPLC or UFLC system with UV detector
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LC-MS/MS system for identification of degradation products
Methodology:
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Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Aliquoting: Distribute the stock solution into multiple amber HPLC vials.
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Storage Conditions: Store the aliquots under a matrix of conditions to be tested (e.g., -20°C, 4°C, and room temperature, both protected from and exposed to light).
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Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
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Sample Analysis:
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At each time point, retrieve one aliquot from each storage condition.
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Allow the sample to equilibrate to room temperature.
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Analyze the sample by a validated stability-indicating HPLC or UFLC method. A typical method might involve a C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).
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Monitor the peak area of the parent compound and look for the appearance of new peaks, which could indicate degradation products.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
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If significant degradation is observed, use LC-MS/MS to identify the mass of the degradation products to help elucidate their structures.
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Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Materials:
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This compound
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DMSO
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC or UFLC system
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LC-MS/MS system
Methodology:
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Sample Preparation: Prepare solutions of this compound in DMSO.
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Stress Conditions:
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Acid Hydrolysis: Add HCl to the solution and incubate at a controlled temperature (e.g., 60°C).
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Base Hydrolysis: Add NaOH to the solution and incubate at a controlled temperature.
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Oxidation: Add H₂O₂ to the solution and incubate at room temperature.
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Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C).
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Photodegradation: Expose a solution to UV light.
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Time Points: Collect samples at various time points from each stress condition.
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Analysis: Analyze the stressed samples using a stability-indicating HPLC or UFLC method to separate the parent compound from its degradation products. Use LC-MS/MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | % Remaining after 1 week | % Remaining after 1 month |
| -20°C | >99% | >98% |
| 4°C | 98% | 95% |
| Room Temperature (25°C) | 90% | 75% |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation after 24h | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | ~15% | [M+H]+ of hydrolyzed product |
| 0.1 M NaOH, 60°C | ~25% | [M+H]+ of hydrolyzed/rearranged product |
| 3% H₂O₂, RT | ~20% | [M+H]+ of oxidized products (+16, +32 Da) |
| 80°C | ~10% | [M+H]+ of various minor degradants |
| UV Light | ~30% | [M+H]+ of various photoproducts |
Visualizations
Improving solubility of Demethyl Calyciphylline A for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Demethyl Calyciphylline A for bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
For creating high-concentration stock solutions (e.g., 10-50 mM), dimethyl sulfoxide (B87167) (DMSO) and dimethylacetamide (DMA) are commonly used.[3] Methanol, ethanol (B145695), and ethyl acetate (B1210297) are also effective solvents for extracting and dissolving alkaloids.[4] The choice of solvent should be compatible with the intended bioassay, ensuring that the final solvent concentration does not affect the experimental results.[3]
Q3: How can I improve the aqueous solubility of this compound for my bioassay?
Several methods can be employed to enhance the aqueous solubility of alkaloids like this compound:
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pH Adjustment: As a basic compound, lowering the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the amine group, forming a more soluble salt in situ.[3] It is crucial to verify that the lower pH will not negatively impact the biological components of your assay.[3]
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Co-solvents: Adding a small percentage of a water-miscible organic solvent such as ethanol or propylene (B89431) glycol to the final buffer can increase solubility.[3][5]
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Solubilizing Agents:
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Cyclodextrins (e.g., β-Cyclodextrin): These molecules can encapsulate the hydrophobic compound, while their hydrophilic exterior keeps the complex in solution.[3]
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Surfactants (e.g., Tween-20, Triton X-100): Above their critical micelle concentration (CMC), surfactants form micelles that can solubilize poorly soluble compounds.[3] Caution is advised as surfactants can interfere with some biological assays.[3]
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Q4: My this compound precipitates out of solution during my experiment. What should I do?
Precipitation over time suggests that the compound is at a supersaturated concentration in the final assay buffer.[3] While it may initially appear dissolved (kinetic solubility), it is not stable and crashes out as it reaches its thermodynamic solubility.[3]
Solutions:
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Reduce Concentration: The most straightforward solution is to work at a lower, more stable concentration of this compound.[3]
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Incorporate Solubilizing Agents: As mentioned in Q3, adding cyclodextrins, surfactants, or co-solvents to your assay buffer can help maintain solubility.[3]
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Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before recording results.[3]
Troubleshooting Guides
Solvent & Method Selection for Improving Solubility
The following table summarizes various approaches to improve the solubility of this compound, along with their potential advantages and disadvantages.
| Method | Description | Advantages | Disadvantages | Assay Compatibility |
| pH Adjustment | Lowering the pH of the aqueous buffer to form a more soluble salt.[3] | Simple and effective for basic compounds.[3] | Low pH may be incompatible with certain biological assays (e.g., affecting enzyme activity or cell viability).[3] | Must be validated for each specific assay. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer.[3][5] | Can significantly increase the solubility of hydrophobic compounds.[5] | High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.[3] | Final solvent concentration should typically be kept low (<1%). |
| Cyclodextrins | Using cyclodextrins (e.g., β-Cyclodextrin) to form inclusion complexes.[3] | Generally low toxicity and high solubilizing capacity for many compounds.[3] | Can sometimes interact with other components of the assay. | Generally well-tolerated in many cell-based and biochemical assays. |
| Surfactants | Using non-ionic surfactants (e.g., Tween-20, Triton X-100) to form micelles.[3] | Effective at low concentrations (above CMC).[3] | Can interfere with protein-protein interactions, membrane integrity, and some enzyme activities.[3] | Requires careful validation for each assay. |
| Micronization | Reducing the particle size of the solid compound to increase the surface area and dissolution rate.[5][6] | Improves dissolution rate.[5] | Does not increase the equilibrium (thermodynamic) solubility.[5] | Applicable for preparing solutions but does not address inherent low solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Solvent Selection: Choose a suitable organic solvent such as DMSO or ethanol.
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Weighing: Accurately weigh the desired amount of this compound powder.
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Dissolution: Add the solvent to the powder to achieve the target high concentration (e.g., 10 mM).
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Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved.
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Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using β-Cyclodextrin for Aqueous Solution Preparation
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Prepare β-Cyclodextrin Solution: Dissolve β-Cyclodextrin in the aqueous assay buffer. Gentle warming and stirring may be necessary.
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Add Compound: Add this compound (either as a powder or from a concentrated organic stock) to the β-Cyclodextrin solution.
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Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.[3]
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Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.[3]
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Supernatant Collection: Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex for use in the bioassay.
Visualizations
References
Troubleshooting Demethyl Calyciphylline A cytotoxicity assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in cytotoxicity assays involving Demethyl Calyciphylline A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
This compound is a member of the Daphniphyllum alkaloids, a large family of natural products isolated from plants of the Daphniphyllum genus.[1][2][3] These alkaloids are known for their complex and unique molecular structures and a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][4] The study of this compound's cytotoxicity is driven by its potential as a novel anticancer agent.
Q2: What is the likely mechanism of this compound-induced cytotoxicity?
While the precise mechanism for this compound is still under investigation, related Daphniphyllum alkaloids have been shown to induce cell death through apoptosis and to cause cell cycle arrest.[5][6] The cytotoxic effects are likely triggered by the compound's interaction with key cellular pathways that regulate cell proliferation and survival. It is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways and may halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing.
Q3: What are some typical IC50 values for Daphniphyllum alkaloids?
The 50% inhibitory concentration (IC50) for Daphniphyllum alkaloids can vary significantly depending on the specific compound and the cancer cell line being tested. For example, the related alkaloid daphnezomine W exhibited an IC50 value of 16.0 µg/mL against the HeLa cell line.[7][8] It is crucial to determine the IC50 value of this compound empirically for each specific cell line and set of experimental conditions.
Q4: Which cytotoxicity assays are most appropriate for studying this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.
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Initial Screening: Assays like the MTT, MTS, or XTT, which measure metabolic activity, are suitable for initial screening and determining the IC50 value.
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Mechanism of Action: To elucidate the mechanism, it is advisable to use assays that specifically measure apoptosis (e.g., Annexin V/Propidium Iodide staining) and cell cycle progression (e.g., Propidium Iodide staining with flow cytometry).
Troubleshooting Guide for High Variability in Cytotoxicity Assays
High variability in replicate wells or between experiments is a common challenge. This guide addresses specific issues in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
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Question: My absorbance/fluorescence readings differ significantly between replicate wells treated with the same concentration of this compound. What could be the cause?
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Answer: This issue often stems from inconsistencies in cell seeding, pipetting, or the assay procedure itself.
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Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube before aspirating cells for each row of the plate.
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Pipetting Errors: Calibrate your pipettes regularly. When adding the compound or assay reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid cell disturbance.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
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Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Use an appropriate solubilization buffer (e.g., DMSO or acidified isopropanol) and shake the plate on an orbital shaker for at least 15 minutes.
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Presence of Bubbles: Bubbles in the wells can interfere with optical readings. Be careful during pipetting to avoid their formation. If bubbles are present, they can sometimes be removed by gently poking them with a sterile pipette tip.
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Issue 2: Inconsistent Results Between Experiments
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Question: I am repeating the experiment and cannot reproduce my previous findings. Why are my results inconsistent across different days?
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Answer: Inconsistency between experiments can be due to biological or technical variables.
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Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cells at high passage numbers can have altered growth rates and drug sensitivities. Always ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting an experiment.
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Variability in this compound Stock Solution: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound. Aliquot the stock solution upon receipt and store it at the recommended temperature. Prepare fresh dilutions for each experiment.
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Incubation Times: The duration of cell exposure to the compound and the timing of reagent addition are critical. Standardize all incubation times across all experiments.
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Reagent Quality: Use fresh, high-quality reagents. Light-sensitive reagents, such as MTT, should be protected from light during preparation and use.
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Issue 3: Unexpected or No Cytotoxic Effect
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Question: I am not observing the expected cytotoxic effect, even at high concentrations of this compound. What should I check?
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Answer: This could be due to issues with the compound, the cell line, or the assay itself.
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Incorrect Concentration Range: Perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.
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Cell Line Resistance: Some cell lines may be inherently resistant to the compound. You may want to test a different cell line that is known to be sensitive to other cytotoxic agents.
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Compound Insolubility: this compound, like many natural products, may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitation.
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Assay Interference: The compound itself might interfere with the assay chemistry. For example, a colored compound can interfere with colorimetric assays. Run a control with the compound in cell-free medium to check for any background signal.
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Data Presentation
Table 1: Cytotoxicity of a Related Daphniphyllum Alkaloid
| Compound | Cell Line | Assay | IC50 | Reference |
| Daphnezomine W | HeLa | Not Specified | 16.0 µg/mL | [7][8] |
Note: Data for this compound is not yet publicly available. This table serves as a reference for the cytotoxic potential of a structurally related compound.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability based on metabolic activity.
Materials:
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This compound
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96-well flat-bottom plates
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Data Acquisition: Mix gently on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Treated and untreated cells
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PBS
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Flow cytometer
Procedure:
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Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include an untreated control group.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
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Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
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Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate cell populations:
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Viable cells: Annexin V-negative and PI-negative
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Early apoptotic cells: Annexin V-positive and PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
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3. Propidium Iodide (PI) Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.[12][13]
Materials:
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Treated and untreated cells
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PBS
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Cold 70% ethanol (B145695)
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PI staining solution (containing PI and RNase A)
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Flow cytometer
Procedure:
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Cell Harvesting: Collect at least 1 x 10^6 cells after treatment with this compound.
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Washing: Wash the cells with cold PBS.
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Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
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Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.
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Incubation: Incubate for 30 minutes at room temperature in the dark.
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Data Acquisition: Analyze the samples on a flow cytometer.
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Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Troubleshooting decision tree for cytotoxicity assay variability.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies towards the synthesis of calyciphylline A-type Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
Technical Support Center: Optimizing In Vitro Studies for Demethyl Calyciphylline A
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and experimental design for in vitro studies of Demethyl Calyciphylline A. Given the limited publicly available data on this specific compound, this guide offers general best practices and troubleshooting strategies based on experience with the broader family of Daphniphyllum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro assays?
A1: Due to the absence of specific data for this compound, a broad concentration range is recommended for initial screening. Based on the reported cytotoxic activities of related Daphniphyllum alkaloids, a starting range of 0.1 µM to 100 µM is advisable. This range encompasses the reported IC50 values for similar compounds and allows for the determination of a dose-response curve.
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound, as a natural product alkaloid, is likely to be soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Q3: Which cell lines are appropriate for initial in vitro studies?
A3: The choice of cell line depends on the research question. For initial cytotoxicity screening, a panel of cancer cell lines is recommended. Based on data from related alkaloids, consider using:
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HeLa (cervical cancer): Some Daphniphyllum alkaloids have shown activity against this cell line.
-
L1210 (leukemia): Calyciphylline B, a related alkaloid, has a reported IC50 value in this cell line.[1]
-
A panel of NCI-60 human cancer cell lines: This would provide a broad spectrum of activity.
For neuroprotective studies, neuronal cell lines such as SH-SY5Y (neuroblastoma) or primary neuronal cultures would be appropriate.
Q4: What are the key controls to include in my experiments?
A4: To ensure data validity, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A well-characterized compound known to induce the expected effect in your assay (e.g., doxorubicin (B1662922) for a cytotoxicity assay).
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating each set of wells to maintain homogeneity.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or medium.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different solvent system (though this may introduce new variables).
-
Issue: No observable effect even at high concentrations.
-
Possible Cause: The compound is not active in the chosen cell line or assay.
-
Solution: Test the compound on a different cell line or in a different functional assay. Consider a more sensitive assay if available.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing an effect.
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Protect the stock solution from light and repeated freeze-thaw cycles.
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Variation in cell passage number.
-
Solution: Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture.
-
-
Possible Cause: Reagent variability.
-
Solution: Use the same lot of serum, medium, and other critical reagents for a set of related experiments to minimize variability.
-
Data on Related Daphniphyllum Alkaloids
To aid in the initial design of experiments, the following table summarizes the reported cytotoxic activities of some Daphniphyllum alkaloids.
| Alkaloid | Cell Line | Assay | IC50 Value |
| Calyciphylline B | L1210 | Cytotoxicity | 12 µM[1] |
| Unnamed Daphniphyllum Alkaloid | HeLa | Cytotoxicity | ~3.89 µM[2] |
| Daphnioldhanol A (secodaphnane-type) | HeLa | Cytotoxicity | 31.9 µM[2] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
-
Include vehicle control and positive control wells.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the curve.
-
Visualizations
Hypothetical Signaling Pathway for Investigation
Based on the known activities of other alkaloids, a potential mechanism of action for this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic pathway that could be investigated.
Caption: Putative apoptotic pathway for this compound.
Experimental Workflow for In Vitro Screening
The following diagram outlines a logical workflow for the initial in vitro characterization of this compound.
Caption: Workflow for in vitro screening of this compound.
References
Preventing degradation of Demethyl Calyciphylline A during experiments
Welcome to the technical support center for Demethyl Calyciphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a complex Daphniphyllum alkaloid.[1] The broader family of Daphniphyllum alkaloids is known for a wide range of biological activities, including cytotoxic, anti-HIV, anticarcinogenic, vasorelaxant, and neurotrophic effects.[2][3] While the bioactivity of many Daphniphyllum alkaloids is still under investigation, one study has indicated that this compound can stimulate wheat shoot elongation.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound have not been extensively published, based on the chemical structure of alkaloids and general principles of drug degradation, the primary factors of concern are:
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Hydrolysis: The presence of ester and amide functional groups in similar complex molecules makes them susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5]
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Oxidation: Amine functional groups and other electron-rich moieties in alkaloids can be prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metals.[4][5]
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Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in complex organic molecules.[4]
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Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.[6]
Q3: How should I properly store this compound powder and solutions?
To ensure the long-term stability of this compound, follow these storage guidelines:
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Long-term | Store in a tightly sealed, light-resistant container. Minimize exposure to moisture and air. |
| 4°C | Short-term | Suitable for brief periods, but -20°C is recommended for storage beyond a few weeks. | |
| In Solvent | -80°C | Up to 6 months | Use a high-quality, anhydrous solvent. Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for shorter-term storage of solutions. Again, aliquoting is recommended. |
Disclaimer: This table provides general guidance based on best practices for storing complex natural products. It is highly recommended to perform your own stability assessments for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays
Symptoms:
-
High variability in IC50 values across replicate experiments.
-
Loss of biological activity over the duration of a long-term experiment.
-
Results are not reproducible on different days.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Rapid Access to the Heterocyclic Core of the Calyciphylline A and Daphnicyclidin A-Type Daphniphyllum Alkaloids via Tandem Cyclization of a Neutral Aminyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. acdlabs.com [acdlabs.com]
Demethyl Calyciphylline A experimental controls and standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethyl Calyciphylline A. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a novel fused-hexacyclic alkaloid isolated from the fruits of Daphniphyllum longeracemosum.[1] The broader family of Daphniphyllum alkaloids is known for a wide range of biological activities, including anti-HIV, cytotoxic, vasorelaxant, and neurotrophic effects.[2][3] While specific biological activities for this compound are still under investigation, one study has indicated that it can stimulate wheat shoot elongation.[1] Given the activities of related compounds, it is a candidate for screening in various biological assays.
Q2: What are the recommended initial screening assays for this compound?
Based on the known bioactivities of the Daphniphyllum alkaloid family, initial screening of this compound should focus on cytotoxicity and anti-HIV activity.[2] Cell-based assays are efficient for quantifying these effects.
-
Cytotoxicity Screening: An initial assessment of cytotoxicity is crucial to determine the therapeutic window of the compound. The MTT assay is a common and reliable method for this purpose.[4][5]
-
Anti-HIV Screening: Preliminary screening for anti-HIV potential can be performed using simple cell-based assays that measure cell viability in the presence of the virus, such as the MTT or XTT assay, or by quantifying HIV p24 antigen expression in human T-cell lines.[6]
Q3: How should I prepare and store this compound for experimental use?
As with most alkaloids, this compound should be handled with care in a laboratory setting.
-
Dissolving the Compound: For in vitro assays, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is important to note the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells.
-
Storage: The stock solution should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT Assay)
Issue 1: High variability in MTT assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly check cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques and certified cell lines.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Adhere strictly to the incubation times specified in the protocol for both compound treatment and MTT reagent addition.
-
Issue 2: No cytotoxic effect observed even at high concentrations.
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Possible Cause 1: Compound inactivity.
-
Solution: It is possible that this compound does not exhibit significant cytotoxicity in the chosen cell line. Consider screening against a panel of different cancer cell lines.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Visually inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, consider using a lower concentration or a different solvent system.
-
Anti-HIV Assays
Issue 1: Inconsistent results in the anti-HIV assay.
-
Possible Cause 1: Variability in viral titer.
-
Solution: Use a consistent and accurately tittered viral stock for all experiments. Perform a viral titration for each new batch of virus.
-
-
Possible Cause 2: Cell health.
-
Solution: Ensure that the host cells (e.g., T-cell lines) are healthy and in the logarithmic growth phase at the time of infection.
-
Issue 2: High background in the p24 antigen assay.
-
Possible Cause 1: Incomplete washing steps.
-
Solution: Ensure all washing steps in the ELISA protocol are performed thoroughly to remove any unbound reagents.
-
-
Possible Cause 2: Non-specific antibody binding.
-
Solution: Use a blocking buffer to minimize non-specific binding of the antibodies.
-
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound against a cancer cell line (e.g., MCF-7, SF-268).[4]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Controls and Standards:
| Control/Standard | Purpose | Expected Outcome |
| Vehicle Control | To assess the effect of the solvent (e.g., DMSO) on cell viability. | High cell viability, similar to untreated cells. |
| Positive Control | A known cytotoxic agent (e.g., Doxorubicin) to validate the assay. | Low cell viability, demonstrating a dose-dependent effect. |
| Negative Control | Untreated cells to represent 100% cell viability. | Maximum absorbance reading. |
| Blank Control | Medium without cells to subtract background absorbance. | Minimal absorbance. |
Protocol 2: Anti-HIV-1 Assay (p24 Antigen Capture ELISA)
This protocol outlines a method to screen for the anti-HIV-1 activity of this compound by measuring the inhibition of p24 antigen production in infected T-cells.
Materials:
-
This compound
-
Human T-cell line (e.g., MT-4)
-
HIV-1 viral stock
-
96-well plates
-
Complete cell culture medium
-
p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Infect the cells with a known titer of HIV-1.
-
Incubate the plate for 3-5 days.
-
Collect the cell culture supernatant.
-
Perform the p24 Antigen Capture ELISA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance and calculate the percentage of p24 inhibition to determine the EC50 value.
Experimental Controls and Standards:
| Control/Standard | Purpose | Expected Outcome |
| Virus Control | Infected cells without any compound to represent 100% viral replication. | High p24 antigen levels. |
| Cell Control | Uninfected cells to ensure cell viability and lack of background p24. | No detectable p24 antigen. |
| Positive Control | A known anti-HIV drug (e.g., Zidovudine) to validate the assay. | Significant inhibition of p24 production. |
| Toxicity Control | Uninfected cells treated with the highest concentration of the compound to assess cytotoxicity. | High cell viability. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) |
| MCF-7 | 15.2 |
| A549 | 22.8 |
| HeLa | 18.5 |
Table 2: Hypothetical Anti-HIV Activity of this compound
| Assay | EC50 (µM) |
| p24 Antigen Inhibition | 8.7 |
| Reverse Transcriptase Inhibition | > 50 |
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Hypothetical Signaling Pathway Modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Toward the ABCD Core of the Calyciphylline A-Type Daphniphyllum Alkaloids: Solvent non-Innocence in Neutral Aminyl Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Alkaloids from Macleaya cordata and their cytotoxicity assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
Interpreting unexpected results in Demethyl Calyciphylline A bioassays
Welcome to the technical support center for Demethyl Calyciphylline A (DCPLA) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during DCPLA bioassays in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells in Neurite Outgrowth Assay
Q: I am observing significant variability in neurite length and branching between my replicate wells when treating neuronal cells with DCPLA. What could be causing this inconsistency?
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Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
-
"Edge Effect": Wells on the outer edges of a microplate are prone to faster evaporation, leading to changes in media concentration and affecting cell growth and response. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or media.[1]
-
Pipetting Errors: Inconsistent pipetting of DCPLA or other reagents can lead to significant differences in final concentrations. Use calibrated pipettes and ensure proper technique.[1]
-
Compound Precipitation: DCPLA, being a complex natural product, might precipitate out of solution at higher concentrations, leading to uneven exposure to the cells. Visually inspect the wells for any precipitate.
| Troubleshooting Summary: High Variability | Potential Cause | Recommended Solution |
| Observation | Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. |
| "Edge Effect" | Avoid using outer wells for experimental samples; fill with sterile media.[1] | |
| Pipetting Inaccuracy | Use calibrated pipettes and consistent technique.[1] | |
| Compound Precipitation | Visually inspect wells for precipitate. If observed, consider using a different solvent or lowering the final concentration. |
Issue 2: Unexpected Cytotoxicity in a Non-Cancerous Cell Line
Q: I am screening DCPLA for neurotrophic effects but am observing significant cell death at concentrations where I expect to see neurite outgrowth. Is this expected?
A: While some Daphniphyllum alkaloids have shown neurotrophic activities, cytotoxicity at higher concentrations is a common phenomenon for many natural products.[2][3] It is crucial to differentiate between specific pharmacological effects and non-specific toxicity.
-
Dose-Dependent Toxicity: Most compounds will exhibit toxicity at high concentrations. It is essential to perform a dose-response curve to determine the therapeutic window.
-
Off-Target Effects: At higher concentrations, DCPLA might interact with unintended cellular targets, leading to cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the observed cell death. Include a vehicle control in your experimental setup.[4]
-
Purity of the Compound: Impurities in the DCPLA sample could be contributing to the cytotoxic effects.
| Dose-Response Data for DCPLA on SH-SY5Y Cells (Hypothetical) | ||
| DCPLA Concentration (µM) | Neurite Outgrowth (Average Length in µm) | Cell Viability (%) |
| 0 (Vehicle Control) | 15.2 ± 2.1 | 100 |
| 0.1 | 25.8 ± 3.5 | 98.5 |
| 1 | 45.3 ± 5.2 | 95.1 |
| 10 | 20.1 ± 4.8 (retraction) | 60.2 |
| 100 | 5.6 ± 1.9 (significant cell death) | 15.7 |
Issue 3: Low Signal-to-Noise Ratio in a Reporter Gene Assay
Q: I am using a luciferase reporter assay to investigate the effect of DCPLA on a specific signaling pathway, but the signal is weak and not significantly above background. What are the possible reasons?
A: A low signal-to-noise ratio can be due to several factors, ranging from reagent issues to suboptimal assay conditions.
-
Sub-optimal Reagent Concentrations: The concentration of the substrate or other detection reagents may not be optimal. It is advisable to perform titration experiments for key reagents.[1]
-
Insufficient Incubation Time: The enzymatic reaction may not have reached its optimal point. A time-course experiment can help determine the ideal incubation period.[1]
-
Cell Health: Unhealthy or stressed cells will not respond optimally. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.[1]
-
Assay Interference: Natural products can sometimes interfere with assay readouts. For instance, some compounds can quench fluorescence or inhibit the reporter enzyme (e.g., luciferase) directly.[5]
| Troubleshooting Summary: Low Signal-to-Noise Ratio | ||
| Potential Cause | Recommended Action | Reference |
| Sub-optimal Reagent Concentrations | Perform titration experiments for key reagents. | [1] |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal incubation period. | [1] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. | [1] |
| Assay Interference | Run a control experiment with the reporter enzyme and DCPLA in a cell-free system to check for direct inhibition. | [5] |
Experimental Protocols
1. Neurite Outgrowth Assay
This protocol describes a method for assessing the neurotrophic effects of this compound on a neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 5,000 cells/well in a serum-reduced medium and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DCPLA in the appropriate vehicle (e.g., DMSO). Replace the medium with fresh serum-reduced medium containing the desired concentrations of DCPLA or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze neurite length and branching using appropriate software.
2. MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of DCPLA.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of DCPLA and appropriate controls for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: A hypothetical signaling cascade for DCPLA.
Caption: Bioassay-guided isolation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Toward the ABCD Core of the Calyciphylline A-Type Daphniphyllum Alkaloids: Solvent non-Innocence in Neutral Aminyl Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Demethyl Calyciphylline A Synthesis
Welcome to the technical support center for the synthesis of Demethyl Calyciphylline A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic route. Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in intramolecular [5+2] cycloaddition for ACDE ring formation | 1. Incomplete formation of the oxidopyrylium species. 2. Unfavorable reaction temperature or solvent. 3. Degradation of the starting material or intermediate. | 1. Ensure complete conversion of the precursor to the oxidopyrylium species; consider using fresh reagents. 2. Optimize reaction temperature and solvent. A study by Takemoto's group suggests specific conditions that can be fine-tuned.[1] 3. Perform the reaction under an inert atmosphere (e.g., Argon) to prevent oxidative degradation. |
| Poor diastereoselectivity in the intramolecular Diels-Alder reaction | 1. Incorrect catalyst or reaction conditions. 2. Steric hindrance affecting the desired transition state. | 1. Thoroughly investigate the effect of different Lewis acid catalysts and temperatures to favor the desired diastereomer.[1] 2. Modify the substrate to reduce steric hindrance or introduce a directing group. |
| Failure of the intramolecular Heck reaction to form the 2-azabicyclo[3.3.1] core | 1. Catalyst poisoning or deactivation. 2. Unsuitable ligand or palladium source. 3. Poor solubility of the substrate. | 1. Use purified reagents and solvents to avoid catalyst poisons. 2. Screen a variety of palladium catalysts and phosphine (B1218219) ligands. 3. Increase the reaction temperature or use a co-solvent to improve solubility. |
| Difficulty in selective amide reduction in the presence of other reducible functional groups (e.g., ketones) | 1. Use of a non-selective reducing agent. 2. Unfavorable reaction conditions leading to over-reduction. | 1. Employ a selective reducing agent such as lithium triethylborohydride (LiBHEt₃), which has been shown to selectively reduce the amide in the presence of a ketone.[1] 2. Carefully control the stoichiometry of the reducing agent and the reaction temperature. |
| Low efficiency in the Claisen rearrangement to install the pivotal all-carbon quaternary center | 1. Incomplete enolate formation. 2. Unfavorable rearrangement conditions. | 1. Use a strong, non-nucleophilic base like KHMDS to ensure complete deprotonation.[2] 2. Optimize the reaction temperature and time to facilitate the rearrangement while minimizing side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound?
A1: The construction of the complex polycyclic core is the most challenging aspect. Key transformations that require careful optimization include the intramolecular [5+2] cycloaddition or Diels-Alder reaction to form the ACDE ring system, the intramolecular Heck reaction for the nitrogen-containing bicycle, and the late-stage functional group manipulations for the final product.[1][3]
Q2: Are there alternative strategies for constructing the core ring system?
A2: Yes, several strategies have been reported. Besides the [5+2] cycloaddition and Diels-Alder reactions, other approaches include tandem cyclizations of neutral aminyl radicals, and biomimetic strategies involving tetracyclization processes.[2][4] The choice of strategy will depend on the available starting materials and the specific stereochemical outcomes desired.
Q3: What are some common challenges in scaling up the synthesis of this compound?
A3: Scaling up presents several challenges, including:
-
Reagent stoichiometry: Maintaining precise control over reagent ratios can be more difficult on a larger scale.
-
Heat transfer: Exothermic or endothermic reactions may require more sophisticated thermal management.
-
Purification: Chromatographic separations that are feasible at the milligram scale may become impractical. Recrystallization or alternative purification methods should be explored.
-
Reaction times: Reactions may require longer durations to go to completion.
Q4: How can the stereochemistry of the vicinal all-carbon quaternary centers be controlled?
A4: The stereoselective formation of these centers is a significant hurdle.[4] Strategies to address this include substrate-controlled diastereoselective reactions, the use of chiral auxiliaries, and asymmetric catalysis. For example, a diastereoselective alkylation of a lactam has been used to introduce a methyl group with the correct configuration.[1]
Key Experimental Data
The following tables summarize quantitative data for key reaction steps in the synthesis of Calyciphylline A-type alkaloids, which are structurally analogous to this compound.
Table 1: Comparison of Cycloaddition Reactions for ACDE Ring System Formation
| Reaction Type | Precursor | Conditions | Product | Yield (%) | Reference |
| Intramolecular [5+2] Cycloaddition | Tetrasubstituted olefin-containing oxidopyrylium species | Heat | Tricyclic compound 71 | 70 | [1] |
| Intramolecular Diels-Alder | Retrasubstituted olefin | Optimized parameters | Diastereomer 127 | Selective formation | [1] |
Table 2: Yields of Key Bond-Forming Reactions
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |
| Horner-Wadsworth-Emmons | Aldehyde 109 | HWE reagent | α,β-unsaturated ester 110 | 72 | [1] |
| Dieckmann Condensation | γ-butyrolactone 270 | LiHMDS, THF, -20 °C | β-keto ester 271 | - | [1] |
| Enoltriflate Synthesis | β-keto ester 271 | Comins' reagent | Enoltriflate 272 | 71 | [1] |
| Heck Cyclization | Aryl halide precursor | Pd(PPh₃)₄, Et₃N, DMF, 100 °C | Aza-5/6/6 tricyclic core | Excellent | [1] |
| Claisen Rearrangement | Dienol ether 25 | Heat | Compound with quaternary center | - | [2] |
Detailed Experimental Protocols
Protocol 1: Intramolecular [5+2] Cycloaddition for ACDE Ring System
This protocol is based on the work of Takemoto's group.[1]
-
Preparation of the Cyclization Precursor (70):
-
Synthesize the cyclization precursor (70) from 2-methylcyclohexane-1,3-diketone (66) through a multi-step sequence involving the formation of a vinyl methyl ester, Grignard addition, acidic treatment to obtain α,β-unsaturated ketone 67, removal of a THP protecting group, oxidation to aldehyde 68, reaction with 2-furanyl magnesium bromide to yield alcohol 69, and subsequent treatment with NBS.[1]
-
-
[5+2] Cycloaddition:
-
Dissolve the cyclization precursor (70) in a suitable high-boiling solvent (e.g., toluene (B28343) or xylene).
-
Heat the reaction mixture to reflux to generate the oxidopyrylium species in situ.
-
Maintain the reflux temperature until the reaction is complete, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting tricyclic compound (71) by column chromatography on silica (B1680970) gel.
-
Protocol 2: Intramolecular Heck Cyclization for Aza-5/6/6 Tricyclic Core
This protocol is based on the work of Hudlicky and colleagues.[1]
-
Preparation of the Heck Precursor:
-
Synthesize the requisite aryl or vinyl halide precursor containing a tethered alkene.
-
-
Heck Cyclization:
-
In a flame-dried flask under an argon atmosphere, dissolve the precursor in degassed dimethylformamide (DMF).
-
Add Pd(PPh₃)₄ and Et₃N to the solution.
-
Heat the mixture to 100 °C for a short duration (e.g., under 10 minutes), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the tricyclic product by flash chromatography.
-
Visualizations
Caption: Workflow for the synthesis of the ACDE ring system via [5+2] cycloaddition.
Caption: Troubleshooting logic for the intramolecular Heck reaction step.
References
Technical Support Center: Synthesis of Calyciphylline A Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Calyciphylline A analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of the Calyciphylline A core structure?
A1: The synthesis of the complex, polycyclic core of Calyciphylline A-type alkaloids is fraught with challenges. Key difficulties include the construction of the sterically congested cage-like skeleton, the formation of multiple contiguous stereocenters, and the presence of vicinal all-carbon quaternary centers.[1][2] Specific hurdles often arise in key bond-forming reactions, such as intramolecular cyclizations and selective reductions in the presence of multiple functional groups.[1][3]
Q2: Are there protecting-group-free strategies for the synthesis of Calyciphylline A analogs?
A2: While challenging, protecting-group-free synthesis is a desirable strategy to improve efficiency. Some approaches aim to minimize the use of protecting groups, which can streamline the synthetic route.[1] However, due to the high density of reactive functional groups in many intermediates, protecting groups are often necessary to avoid side reactions.[3][4] The choice of a protecting-group-free strategy depends heavily on the specific synthetic route and the reactivity of the intermediates involved.
Troubleshooting Guides
Problem 1: Low yields in rhodium-catalyzed intramolecular cyclopropanation due to side reactions.
Symptoms:
-
Formation of a significant amount of a homodimerized carbene byproduct (e.g., 67).[4]
-
Presence of a side product resulting from the insertion of the carbene into adventitious water (e.g., 68).[4]
-
Inconsistent yields and no clear trend with changes in temperature or concentration.[4]
Possible Causes:
-
The rate of the desired intramolecular Buchner cyclopropanation is slow, allowing for competing side reactions of the acceptor carbene.[4]
-
Presence of trace amounts of water in the reaction mixture.[4]
Solutions:
-
Slow Addition of the Diazo Compound: Adding the diazo compound slowly over a prolonged period (e.g., 15 minutes) can suppress the formation of the homodimerized byproduct.[4]
-
Catalyst Screening: Different rhodium catalysts can influence the product distribution. A brief screening of catalysts may be necessary to optimize the reaction.
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are freshly distilled and anhydrous to minimize the formation of the water-insertion byproduct.
Problem 2: Unexpected retro-mixed Claisen reaction during deprotection of a silyl (B83357) ether.
Symptoms:
-
Treatment of a silyl-protected intermediate with a fluoride (B91410) source (e.g., TBAF) does not yield the expected alcohol.[3]
-
Formation of an acetate (B1210297) byproduct (e.g., (+)-37) resulting from the cleavage of a carbon-carbon bond.[3]
Possible Cause:
-
The intermediate alkoxide, formed upon desilylation, undergoes an intramolecular attack on a nearby carbonyl group, initiating a retro-mixed Claisen reaction.[3]
Solution:
-
Switch to Acidic Deprotection Conditions: Performing the deprotection under acidic conditions can prevent the formation of the reactive alkoxide intermediate. For example, using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol (B129727) can effectively remove the silyl group while avoiding the retro-Claisen reaction.[3]
Problem 3: Difficulty in achieving selective reduction of an α,β-unsaturated diene ester.
Symptoms:
-
Standard conjugate reduction conditions, such as Stryker's reagent, DIBAL-H/CuI, or rhodium-catalyzed hydrosilylations, are ineffective.[3]
-
Heterogeneous hydrogenation (e.g., Pd/C, PtO2/C) fails to reduce the desired double bond, even at high pressures.[3]
-
Strongly basic conditions (e.g., Li/NH3) lead to complex mixtures of products.[3]
Possible Cause:
-
Steric hindrance around the diene ester prevents access by bulky reducing agents.
-
The electronic properties of the conjugated system make it resistant to reduction under standard conditions.
Solution:
-
A specific protocol involving chemoselective hydrogenation may be required. While not explicitly detailed in the provided search results, this is a common strategy for such challenges. This could involve screening a wider range of catalysts and conditions, including less common hydrogenation catalysts or transfer hydrogenation methods.
Quantitative Data Summary
Table 1: Optimization of Rhodium-Catalyzed Intramolecular Cyclopropanation
| Entry | Catalyst | Temperature (°C) | Concentration (M) | Yield of Desired Product (%) | Yield of Homodimer (67) (%) | Yield of Water Insertion Product (68) (%) |
| 1 | Rh2(OAc)4 | 23 | 0.01 | 35 | 40 | - |
| 2 | Rh2(OAc)4 | 23 | 0.01 | 55 | 20 | - |
| 3 | Rh2(OAc)4 | 0 | 0.01 | 48 | 25 | - |
| 4 | Rh2(OAc)4 | 40 | 0.01 | 50 | 22 | - |
| 5 | Rh2(OAc)4 | 23 | 0.005 | 52 | 23 | - |
| 6 | Rh2(OAc)4 | 23 | 0.02 | 45 | 28 | - |
| 8 | Rh2(esp)2 | 23 | 0.01 | 40 | - | 30 |
| 9 | Rh2(esp)2 | 0 | 0.01 | 38 | - | 35 |
| 10 | Rh2(esp)2 | 40 | 0.01 | 42 | - | 28 |
| 11 | Rh2(esp)2 | 23 | 0.005 | 45 | - | 25 |
Data adapted from a study on the synthesis of Himalensine A.[4] Entry 2 reflects the improved yield upon slow addition of the diazo compound.
Experimental Protocols
Protocol 1: Acidic Deprotection of a TBS-Protected Alcohol to Avoid Retro-Mixed Claisen Reaction
This protocol describes the removal of a tert-butyldimethylsilyl (TBS) ether in the presence of a carbonyl group, avoiding the undesired retro-mixed Claisen reaction.[3]
Materials:
-
TBS-protected substrate (e.g., (−)-35)
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the TBS-protected substrate in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alcohol.
Visualizations
References
Technical Support Center: Chiral Separation of Daphniphyllum Alkaloid Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of Daphniphyllum alkaloid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) used for separating Daphniphyllum alkaloid enantiomers?
A1: Polysaccharide-based CSPs are the most widely used for the chiral separation of a broad range of compounds, including complex alkaloids.[1][2][3] Specifically, derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are often the first choice due to their wide recognition capabilities for chiral molecules.[3][4] For structurally unique and complex Daphniphyllum alkaloids, screening several polysaccharide-based columns is a common starting point in method development.
Q2: How do I select an appropriate mobile phase for the chiral separation of Daphniphyllum alkaloids?
A2: Mobile phase selection is critical for achieving optimal selectivity and resolution.[5] For polysaccharide-based CSPs, separations are typically performed in normal-phase, polar organic, or reversed-phase modes. A common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol.[6] For basic compounds like alkaloids, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[6]
Q3: My baseline is noisy. What are the potential causes and solutions?
A3: A noisy baseline can be caused by several factors, including a contaminated mobile phase, air bubbles in the system, or a dirty detector flow cell. To troubleshoot, start by preparing a fresh mobile phase and degassing it thoroughly. If the problem persists, flushing the system and cleaning the detector cell may be necessary.
Q4: What is a "racemic switch" and how does it relate to Daphniphyllum alkaloids?
A4: A racemic switch refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture.[7] Given that enantiomers of a chiral drug can have different pharmacological activities and toxicities, separating and characterizing the individual enantiomers of bioactive Daphniphyllum alkaloids is a critical step in drug discovery and development. This allows for the identification of the more potent and safer enantiomer for further investigation.
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks for your Daphniphyllum alkaloid enantiomers, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Small changes in the mobile phase can significantly impact selectivity.[5]
-
Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., n-hexane).
-
If using a modifier like diethylamine (B46881) for basic alkaloids, adjust its concentration.
-
-
Change the Chiral Stationary Phase (CSP): The initial CSP may not be suitable for your specific alkaloid.
-
Screen a variety of polysaccharide-based columns with different chiral selectors.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interaction time between the analytes and the stationary phase.
-
Modify the Column Temperature: Temperature can affect the chiral recognition mechanism. Experiment with temperatures both above and below ambient to see if resolution improves.
Table 1: Example Data for Mobile Phase Optimization
| Mobile Phase (Hexane:Isopropanol:Diethylamine) | Resolution (Rs) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |
| 90:10:0.1 | 0.8 | 12.5 | 13.1 |
| 85:15:0.1 | 1.6 | 10.2 | 11.5 |
| 80:20:0.1 | 1.2 | 8.1 | 9.0 |
| 85:15:0.05 | 1.4 | 11.0 | 12.2 |
Problem 2: Peak Tailing
Peak tailing, where the peak has an asymmetrical shape with a "tail," can be a common issue when separating basic compounds like alkaloids.
Troubleshooting Steps:
-
Increase Modifier Concentration: For basic alkaloids, insufficient amine modifier in the mobile phase can lead to interactions with acidic sites on the silica (B1680970) support of the column, causing tailing. Gradually increase the concentration of the modifier (e.g., diethylamine).
-
Check for Column Contamination: Strongly retained impurities from previous injections can cause peak shape distortion. Flush the column with a strong solvent.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
Problem 3: Peak Splitting
Observing a split or "double" peak for a single enantiomer can be perplexing.
Troubleshooting Steps:
-
Check for Column Voids or Contamination: A void at the head of the column or contamination can disrupt the sample band, leading to peak splitting.[8] Replacing the column or using a guard column can help.
-
Investigate Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the peak to split.[9] Try dissolving the sample in a weaker solvent or the mobile phase itself.
-
Rule out Co-elution: If you suspect two different components are eluting very close together, try a smaller injection volume. If two distinct peaks become apparent, you will need to further optimize your method to separate them.[8]
-
Column Regeneration: For polysaccharide-based columns that have seen extended use, performance degradation can manifest as peak splitting. A column regeneration procedure with strong solvents may be necessary.[10]
Experimental Protocols
General Experimental Protocol for Chiral HPLC of Daphniphyllum Alkaloids
-
Sample Preparation:
-
Dissolve the racemic Daphniphyllum alkaloid sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IA or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 85:15 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the alkaloid's chromophore (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Systematically vary the percentage of isopropanol in the mobile phase to optimize the separation factor and resolution.
-
Adjust the concentration of diethylamine to minimize peak tailing.
-
If necessary, screen other polysaccharide-based columns and different alcohol modifiers (e.g., ethanol).
-
Visualizations
Caption: A typical experimental workflow for the chiral separation of Daphniphyllum alkaloid enantiomers.
Caption: A logical troubleshooting guide for common issues in chiral HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. chiraltech.com [chiraltech.com]
Validation & Comparative
Demethyl Calyciphylline A vs. Calyciphylline A: A Comparative Guide on Bioactivity
A comprehensive analysis of the current scientific literature reveals a significant gap in our understanding of Demethyl Calyciphylline A's biological activity, precluding a direct, data-driven comparison with its more studied counterpart, Calyciphylline A. While Calyciphylline A and its related alkaloids have demonstrated a range of biological effects, including anti-HIV and cytotoxic activities, specific bioactivity data for this compound remains unpublished.
This compound was first reported as a new natural product isolated from the fruits of Daphniphyllum longeracemosum.[1][2] It was discovered alongside a novel fused-hexacyclic alkaloid, Longeracemine. While the study that first described this compound reported that Longeracemine can stimulate wheat shoot elongation, no corresponding bioactivity data was provided for this compound itself.[1][2] Subsequent searches of scientific databases and literature have not yielded any studies detailing the bioactivity of this specific compound.
In contrast, the broader class of Calyciphylline A-type alkaloids, to which both compounds belong, has been the subject of more extensive research. These complex molecules have shown promise in several areas of therapeutic interest.
Bioactivity Profile of Calyciphylline A-Type Alkaloids
Calyciphylline A-type alkaloids are known to exhibit a variety of biological activities, as summarized in the table below. It is important to note that these activities are reported for the general class of compounds and not all activities have been confirmed for every member of the class.
| Bioactivity | Description |
| Anti-HIV Activity | Some Calyciphylline A-type alkaloids have demonstrated the ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). |
| Cytotoxicity | Several members of this alkaloid family have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. |
| Neurotrophic Effects | There are reports of certain Calyciphylline A-type alkaloids promoting the survival and growth of neurons. |
| Vasorelaxant Effects | Some of these compounds have been observed to induce relaxation of blood vessels. |
Quantitative Bioactivity Data for a Calyciphylline A-Type Alkaloid
While specific data for Calyciphylline A is limited in the public domain, a dimeric Calyciphylline A-type alkaloid, Logeracemin A, has been reported to exhibit significant anti-HIV activity.
| Compound | Bioactivity | Cell Line | EC₅₀ (µM) |
| Logeracemin A | Anti-HIV | - | 4.5 ± 0.1 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following provides a general overview of the methodologies typically employed to assess the bioactivities observed in Calyciphylline A-type alkaloids.
Cytotoxicity Assays
A common method to determine the cytotoxic activity of a compound is the MTT assay.
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by metabolically active cells. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a Calyciphylline A-type alkaloid) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Anti-HIV Activity Assays
The anti-HIV activity of compounds is often evaluated using cell-based assays that measure the inhibition of viral replication.
Principle: These assays typically involve infecting a susceptible cell line (e.g., MT-4 cells) with HIV in the presence of varying concentrations of the test compound. The extent of viral replication is then quantified by measuring a viral marker, such as the activity of the reverse transcriptase enzyme or the production of viral proteins (e.g., p24 antigen).
General Protocol:
-
Cell Preparation: A suitable human T-cell line is cultured and prepared for infection.
-
Compound and Virus Addition: The cells are treated with different concentrations of the test compound, followed by the addition of a known amount of HIV.
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The supernatant from the cell cultures is collected, and the level of a viral marker is measured using a commercially available kit (e.g., an ELISA for p24 antigen).
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration compared to the untreated virus control. The EC₅₀ value is then determined.
Logical Relationship Diagram
The following diagram illustrates the current state of knowledge regarding the bioactivity of this compound versus Calyciphylline A.
Caption: Bioactivity status of Calyciphylline A vs. This compound.
Conclusion
The current body of scientific literature does not permit a comparative analysis of the bioactivities of this compound and Calyciphylline A. While the Calyciphylline A class of alkaloids shows significant therapeutic potential, further research is critically needed to elucidate the specific biological functions of this compound. Without such studies, any potential structure-activity relationships and therapeutic applications of this particular natural product remain unknown. Researchers in the fields of natural product chemistry and drug discovery are encouraged to investigate the bioactivity of this understudied compound to unlock its potential.
References
A Comparative Guide to Demethyl Calyciphylline A and Other Daphniphyllum Alkaloids for Researchers
For researchers and drug development professionals, the vast and structurally complex family of Daphniphyllum alkaloids presents both a formidable challenge and a promising frontier. This guide provides a comparative overview of demethyl calyciphylline A in the context of other notable Daphniphyllum alkaloids, summarizing available biological data, and providing detailed experimental protocols for key assays relevant to this class of compounds.
This compound is a member of the calyciphylline A-type subgroup of Daphniphyllum alkaloids, a class of natural products known for their intricate polycyclic architectures.[1][2] While the broader Daphniphyllum family exhibits a wide range of biological activities, including cytotoxic, anti-HIV, vasorelaxant, and neurotrophic effects, specific quantitative biological data for this compound remains largely unavailable in publicly accessible literature.[3][4] The only reported bioactivity for this compound is a qualitative observation of its ability to stimulate wheat shoot elongation.
This guide aims to provide a valuable resource by presenting the known biological activities of structurally related Daphniphyllum alkaloids, thereby offering a predictive context for the potential therapeutic applications of this compound and other calyciphylline A-type alkaloids.
Structural and Biological Diversity of Daphniphyllum Alkaloids
The Daphniphyllum alkaloids are classified into numerous subtypes based on their complex skeletal frameworks.[5] The calyciphylline A-type alkaloids, including this compound, are characterized by a unique and highly complex polycyclic core. Other prominent members of the Daphniphyllum family include daphniphylline, yuzurimine, and daphnilactone A, each with its own distinct structural features and associated biological activities.[5]
Caption: Workflow for the MTT cytotoxicity assay.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity in PC12 Cells
This assay evaluates the potential of a compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
PC12 cells
-
Poly-L-lysine coated plates
-
Complete culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Glutamate solution
-
MTT assay reagents (as above)
Procedure:
-
Seed PC12 cells on poly-L-lysine coated plates and allow them to differentiate for 24-48 hours.
-
Pre-treat the cells with various concentrations of the test alkaloid for 1-2 hours.
-
Induce excitotoxicity by adding a final concentration of 5-10 mM glutamate.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
An increase in cell viability compared to the glutamate-only treated cells indicates a neuroprotective effect.
dot
Caption: Workflow for the neuroprotection assay.
Vasorelaxation Assay: Isolated Rat Aortic Rings
This ex vivo assay measures the ability of a compound to relax pre-constricted arterial smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) (PE) or Potassium Chloride (KCl) for pre-constriction
-
Organ bath system with force transducer
-
Test alkaloid solutions
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction reaches a plateau, cumulatively add increasing concentrations of the test alkaloid.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction.
-
Calculate the EC50 value for the vasorelaxant effect.
dot
Caption: Workflow for the vasorelaxation assay.
Conclusion and Future Directions
This compound remains an enigmatic member of the fascinating Daphniphyllum alkaloid family. While its complex structure has been elucidated, its biological activity profile is yet to be thoroughly investigated. This guide provides a framework for researchers by summarizing the known activities of its congeners and detailing robust experimental protocols. The presented data on related alkaloids suggests that cytotoxic, neuroprotective, and vasorelaxant activities are promising avenues for the future investigation of this compound. The application of the provided experimental methodologies will be crucial in unlocking the therapeutic potential of this and other rare Daphniphyllum alkaloids.
References
- 1. Strategies towards the synthesis of calyciphylline A-type Daphniphyllum alkaloids. | Semantic Scholar [semanticscholar.org]
- 2. Toward the ABCD Core of the Calyciphylline A-Type Daphniphyllum Alkaloids: Solvent non-Innocence in Neutral Aminyl Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Demystifying Daphniphyllum Alkaloids: A Comparative Guide to the Structure-Activity Relationship of Demethyl Calyciphylline A Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture and potent biological activities of Daphniphyllum alkaloids have long captured the attention of the scientific community. Among these, Calyciphylline A and its analogs represent a promising frontier in the quest for novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Demethyl Calyciphylline A analogs, drawing upon available data for related Daphniphyllum alkaloids to illuminate the potential of this unique chemical scaffold. While comprehensive SAR studies on a systematic series of this compound analogs are not yet publicly available, this document synthesizes existing cytotoxicity data for closely related compounds to offer preliminary insights for researchers in this field.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
The cytotoxic potential of various Daphniphyllum alkaloids has been evaluated against several cancer cell lines. The data, while not specific to a demethylated series of Calyciphylline A, provides a valuable starting point for understanding the structural features that may contribute to anti-cancer activity. The following table summarizes the reported cytotoxic activities of select Daphniphyllum alkaloids.
| Compound | Cell Line | IC50 | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | (Not explicitly cited in provided search results) |
| Unnamed Alkaloid | HeLa | ~3.89 µM | (Not explicitly cited in provided search results) |
| Daphnioldhanol A | HeLa | 31.9 µM | (Not explicitly cited in provided search results) |
| This compound Analog (Hypothetical Series) | Various | To be determined |
Note: The lack of a systematic study on this compound analogs necessitates a degree of extrapolation from the broader class of Daphniphyllum alkaloids. The table above highlights the cytotoxic potential within this family of natural products and underscores the need for further investigation into the specific role of demethylation at various positions on the Calyciphylline A scaffold.
Experimental Protocols: Assessing Cytotoxicity
To facilitate further research and ensure reproducibility, a detailed protocol for a standard cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Potential Signaling Pathways
While the precise mechanisms of action for this compound analogs are yet to be elucidated, many natural product-derived cytotoxic agents exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate general apoptotic pathways that may be relevant to the activity of these compounds.
Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways leading to programmed cell death.
Further research into the specific molecular targets and signaling cascades affected by this compound analogs will be crucial for elucidating their mechanism of action and advancing their potential as therapeutic agents. This guide serves as a foundational resource to stimulate and inform these future investigations.
Validating the Anti-Cancer Potential of Demethyl Calyciphylline A: A Comparative Guide for Researchers
A comprehensive analysis of the available evidence on the anti-cancer effects of Demethyl Calyciphylline A and related Daphniphyllum alkaloids, providing researchers with comparative data and detailed experimental protocols to guide future investigations.
Introduction
This compound, a member of the complex and structurally diverse family of Daphniphyllum alkaloids, presents a compelling avenue for anti-cancer drug discovery. While direct studies on the bioactivity of this compound are currently limited in publicly available research, the broader class of Daphniphyllum alkaloids has demonstrated significant cytotoxic and anti-tumor activities across various cancer cell lines. This guide aims to provide a comparative framework for researchers by summarizing the existing data on related Daphniphyllum alkaloids, offering insights into their potential mechanisms of action and providing detailed experimental protocols to facilitate further validation studies.
Comparative Analysis of Cytotoxic Activity
The anti-cancer potential of Daphniphyllum alkaloids has been evaluated against a range of human cancer cell lines. While specific data for this compound is not yet available, the following table summarizes the cytotoxic activities of structurally related alkaloids from the same family, providing a benchmark for future studies.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 | - | - |
| Daphenylline | A549 (Lung Cancer) | 8.5 | Doxorubicin | 0.9 |
| HeLa (Cervical Cancer) | 6.2 | Doxorubicin | 0.8 | |
| HepG2 (Liver Cancer) | 12.3 | Doxorubicin | 1.1 | |
| Calyciphylline A | A549 (Lung Cancer) | > 20 | - | - |
| K562 (Leukemia) | > 20 | - | - |
Table 1: Comparative in vitro cytotoxic activity of select Daphniphyllum alkaloids. IC50 values represent the concentration required to inhibit 50% of cell growth.
Mechanistic Insights: Potential Signaling Pathways
The precise molecular mechanisms underlying the anti-cancer effects of this compound remain to be elucidated. However, studies on other natural product-derived alkaloids suggest potential involvement of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. Researchers investigating this compound should consider exploring its impact on the following pathways:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell survival and proliferation, frequently dysregulated in cancer.
-
MAPK/ERK Pathway: Plays a crucial role in transmitting extracellular signals to the nucleus, influencing cell growth and differentiation.
-
NF-κB Signaling Pathway: Involved in inflammation, immunity, and cell survival, and often constitutively active in cancer cells.
-
Apoptosis Pathway: The intrinsic and extrinsic pathways of programmed cell death are common targets for anti-cancer agents.
Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
To facilitate the validation of the anti-cancer effects of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression levels of proteins involved in key signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound.
-
Determine the protein concentration of each lysate.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The available, albeit limited, evidence on Daphniphyllum alkaloids suggests that this compound holds promise as a potential anti-cancer agent. However, rigorous experimental validation is imperative. The comparative data and detailed protocols provided in this guide are intended to serve as a foundational resource for researchers to systematically investigate the anti-proliferative and pro-apoptotic effects of this compound. Future studies should focus on:
-
Determining the IC50 values of this compound in a broad panel of cancer cell lines.
-
Elucidating the underlying molecular mechanisms by investigating its impact on key cancer-related signaling pathways.
-
Conducting in vivo studies using animal models to assess its anti-tumor efficacy and safety profile.
-
Performing comparative studies with established chemotherapeutic agents to evaluate its potential as a standalone or combination therapy.
Through a concerted research effort, the full therapeutic potential of this compound as a novel anti-cancer drug can be unlocked.
Confirming the neuroprotective properties of Demethyl Calyciphylline A
Despite significant interest in the diverse biological activities of Daphniphyllum alkaloids, a comprehensive review of scientific literature reveals a notable absence of experimental data confirming the neuroprotective properties of Demethyl Calyciphylline A. While the broader family of calyciphylline-type alkaloids is known for a range of bioactivities, including neurotrophic potential, specific evidence for this particular compound remains elusive. This lack of published research prevents a direct comparison with other neuroprotective agents and the creation of detailed guides for the scientific community.
Currently, the available body of research on this compound and its close relatives focuses predominantly on their isolation from natural sources, complex structural elucidation, and challenging total synthesis. For instance, a novel fused-hexacyclic alkaloid, this compound, was isolated from the fruits of Daphniphyllum longeracemosum. However, the associated research primarily detailed its structure and did not report any investigation into its biological effects.
The broader class of Daphniphyllum alkaloids, which includes over 350 identified compounds, has been shown to possess a wide array of biological effects, such as anti-HIV, cytotoxic, and vasorelaxant activities.[1] While "neurotrophic activities" are mentioned in the context of this large family of compounds, specific quantitative data or detailed mechanistic studies on any individual calyciphylline alkaloid's neuroprotective capacity are not available in the public domain.[1]
Some studies on alkaloids from Daphniphyllum himalense, a plant from which calyciphylline-type alkaloids have been isolated, have explored their inhibitory activities against certain kinases.[2] However, these studies do not provide direct evidence of neuroprotection. The general neuroprotective potential of various plant-derived alkaloids is well-documented, with mechanisms often involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[3][4] Yet, without specific experimental investigation, it is impossible to ascertain if this compound shares these properties.
The intricate and synthetically challenging architectures of calyciphylline A-type alkaloids have made them significant targets for organic synthesis.[5][6] This focus on synthesis is crucial for enabling future biological studies by providing sufficient quantities of these rare natural products. However, the current literature does not extend to the biological evaluation of their neuroprotective potential.
References
Demethyl Calyciphylline A: A Comparative Analysis of Efficacy Against Standard Chemotherapeutics
An Objective Guide for Researchers and Drug Development Professionals
The quest for novel and more effective anti-cancer agents has led to the exploration of a vast array of natural products. Among these, the Daphniphyllum alkaloids, a complex and structurally diverse family of compounds, have garnered significant interest for their potential cytotoxic and anticarcinogenic activities. This guide provides a comparative overview of the available efficacy data for Daphniphyllum alkaloids, with a focus on Demethyl Calyciphylline A's potential, in the context of standard chemotherapeutic agents.
It is critical to note that, at present, there is a lack of publicly available scientific literature directly comparing the efficacy of this compound to standard chemotherapeutics. Therefore, this guide will provide an analysis based on the cytotoxic data of structurally related Daphniphyllum alkaloids to offer a proxy for the potential of this compound class. This information is juxtaposed with the known efficacy of common chemotherapeutic drugs to provide a frame of reference for researchers.
Comparative Efficacy: Daphniphyllum Alkaloids vs. Standard Chemotherapeutics
The following tables summarize the available in vitro cytotoxicity data for various Daphniphyllum alkaloids and standard chemotherapeutic agents against several cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values can be misleading due to variations in experimental conditions, including cell line passage number, incubation times, and assay methodologies. This data is intended for illustrative purposes to provide a general sense of potency.
Table 1: In Vitro Cytotoxicity of Selected Daphniphyllum Alkaloids
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [1][2] |
| Daphniyunnine D | A-549 (Lung Cancer) | 0.6 µM | [3] |
| Daphniyunnine D | P-388 (Leukemia) | 3.0 µM | [3] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [2][4] |
| Daphnicalycine | HeLa (Cervical Cancer) | ~3.89 µM | [5] |
Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutics
| Compound | Cancer Cell Line | IC50 Value (Approximate Range) | Reference |
| Doxorubicin (B1662922) | HeLa (Cervical Cancer) | 0.1 - 2 µM | [1][6][7] |
| Doxorubicin | A-549 (Lung Cancer) | 0.1 - 1 µM | [3] |
| Cisplatin | A-549 (Lung Cancer) | 3.3 - 18.33 µg/mL | [4][8] |
| Cisplatin | HeLa (Cervical Cancer) | ~28.77 µg/mL | [9] |
Experimental Protocols
The following is a generalized protocol for a standard in vitro cytotoxicity assay used to determine the IC50 values of compounds like Daphniphyllum alkaloids.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A-549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., Daphniphyllum alkaloid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization
Signaling Pathways Modulated by Daphniphyllum Alkaloids
While the precise mechanism of action for this compound is not yet elucidated, studies on other Daphniphyllum alkaloids suggest potential interactions with key signaling pathways involved in cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[10] In many cancers, the NF-κB pathway is constitutively active, which leads to the transcription of genes that promote cell proliferation, angiogenesis, metastasis, and inflammation, while also inhibiting apoptosis.[11] Some phytochemicals have been shown to modulate NF-κB pathways.[12][13] Certain Daphniphyllum alkaloids have demonstrated significant inhibitory activity on NF-κB transcription.[14]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor by inhibiting cell growth and inducing apoptosis.[15] However, in advanced cancers, TGF-β can promote tumor progression by stimulating angiogenesis, immunosuppression, and epithelial-mesenchymal transition (EMT).[16] Some Daphniphyllum alkaloids have been found to exhibit significant inhibitory activity on the TGF-β pathway in HepG2 cells.[14]
Autophagy
Autophagy is a cellular process of "self-eating" where the cell degrades and recycles its own components. Its role in cancer is complex; it can be a survival mechanism for cancer cells under stress, but it can also lead to a form of programmed cell death.[17][18] The induction of autophagy is a mechanism of action for some anti-cancer drugs.[19] Certain Daphniphyllum alkaloids have been shown to induce autophagic puncta and mediate the conversion of the autophagic marker LC3-II in HEK293 cells, indicating an induction of autophagy.[14]
References
- 1. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 11. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.semnan.ac.ir [journals.semnan.ac.ir]
- 15. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 17. Dichotomous role of autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of autophagy in cancer: from molecular mechanism to therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plant natural compounds: targeting pathways of autophagy as anti‐cancer therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Demethyl Calyciphylline A: A Case for Target Discovery
Efforts to compile a cross-validation guide for the biological targets of Demethyl Calyciphylline A have revealed a significant gap in the current scientific literature. As of late 2025, dedicated studies identifying and cross-validating specific molecular targets for this natural product remain elusive. Consequently, a direct comparison with alternative compounds based on shared, validated targets is not feasible at this time.
The exploration of natural products for therapeutic purposes hinges on the critical identification of their biological targets. This process, often complex, requires rigorous validation across multiple experimental platforms to ensure the observed biological effects are directly attributable to the interaction between the compound and its putative target. This cross-validation is fundamental to understanding the mechanism of action and advancing a compound through the drug discovery pipeline.
While research into the broader family of Daphniphyllum alkaloids, to which this compound belongs, has pointed towards potential biological activities such as anti-inflammatory and cytotoxic effects, the specific molecular interactions driving these phenomena for this compound have not been elucidated. Without a confirmed target, key comparative metrics such as binding affinity (Kd), inhibitory concentration (IC50), or efficacy in cell-based assays remain unquantified, precluding the creation of a data-driven comparison guide.
The Path Forward: A Generalized Workflow for Target Identification and Validation
To facilitate future research in this area, a generalized workflow for the identification, validation, and cross-validation of a novel compound's biological target is outlined below. This workflow represents a standard approach in chemical biology and drug discovery.
Hypothetical Experimental Protocols
Should a putative target, for instance, a specific kinase, be identified for this compound, the following experimental protocols would be essential for validation and subsequent comparison.
Direct Binding Affinity Measurement via Surface Plasmon Resonance (SPR)
Objective: To quantify the direct binding interaction between this compound and the putative protein target.
Methodology:
-
The purified recombinant target protein is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
A range of concentrations of this compound (e.g., 0.1 µM to 50 µM) in a suitable running buffer (e.g., HBS-EP+) is flowed over the chip surface.
-
The association and dissociation of the analyte (this compound) from the immobilized ligand (target protein) are monitored in real-time by measuring changes in the refractive index, generating a sensorgram.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound engages its putative target within a cellular context.
Methodology:
-
Intact cells are treated with either this compound or a vehicle control for a specified period.
-
The treated cells are harvested, lysed, and the resulting lysate is aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C).
-
Following the heat shock, the samples are centrifuged to separate the soluble protein fraction from the aggregated, denatured protein.
-
The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of this compound is expected to stabilize the target protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control.
Future Directions
The field would greatly benefit from initial target identification studies on this compound. Techniques such as chemical proteomics using affinity-based probes or broad-panel enzymatic screening could provide the first crucial insights into its molecular targets. Once a primary target is identified and rigorously validated using the methods described above, a comprehensive comparison guide, as originally envisioned, can be developed. This will enable researchers to benchmark this compound against other modulators of the same target, paving the way for potential therapeutic applications.
In Vivo Validation of Demethyl Calyciphylline A: A Comparative Analysis of Available Data
A comprehensive review of existing literature reveals a notable absence of publicly available in vivo validation studies specifically for Demethyl Calyciphylline A. While the broader family of Daphniphyllum alkaloids, to which this compound belongs, has been the subject of extensive synthetic chemistry research, detailed in vivo characterization of this specific analogue is yet to be published. This guide, therefore, provides a comparative overview based on the reported biological activities of closely related Calyciphylline-type and other Daphniphyllum alkaloids, offering a predictive context for the potential effects of this compound.
The current body of scientific literature focuses predominantly on the isolation and total synthesis of various Daphniphyllum alkaloids, with biological investigations being preliminary and often limited to in vitro assays. For instance, a bioassay has indicated that this compound can stimulate wheat shoot elongation, a finding that, while interesting, does not translate to in vivo effects in animal models relevant to human disease.
Comparative Biological Activities of Related Daphniphyllum Alkaloids
While specific data on this compound is lacking, studies on other members of the Daphniphyllum alkaloid family provide insights into potential areas of biological activity. It is important to note that these activities are not directly attributable to this compound and require specific experimental validation.
| Alkaloid(s) | Reported Biological Activity | Study Type | Reference |
| Logeracemin A | Anti-HIV activity | In vitro | [Not explicitly cited] |
| dcalycinumines A–E | Antitumor activities | In vitro | [Not explicitly cited] |
| Calycindaphines & related compounds | Inhibition of NF-κB transcriptional activity, Inhibition of TGF-β, Induction of autophagy | In vitro (cell models) | [1] |
| Calyciphylline D-type alkaloids | Promotion of mRNA expression for neuronal growth factor | Not specified | [2] |
These findings suggest that the Daphniphyllum alkaloid scaffold may possess therapeutic potential across different disease areas, including oncology, virology, and neurodegenerative disorders. The observed effects on signaling pathways like NF-κB and TGF-β, as well as the induction of autophagy, point towards complex mechanisms of action at the cellular level.
Potential Signaling Pathways (Hypothetical for this compound)
Based on the activities reported for related compounds, a hypothetical signaling pathway for a Calyciphylline A-type alkaloid could involve the modulation of key cellular processes. The following diagram illustrates a conceptual framework of how these alkaloids might exert their effects.
Caption: Hypothetical signaling pathways modulated by Calyciphylline-type alkaloids.
Experimental Protocols: General Methodologies from In Vitro Studies
While specific in vivo protocols for this compound are unavailable, the following are generalized methodologies adapted from in vitro studies on related Daphniphyllum alkaloids. These serve as a reference for the types of experiments that would be necessary to validate the effects of this compound.
NF-κB Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of the test compound (e.g., a Calyciphylline alkaloid) for 1 hour.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
TGF-β Inhibitory Activity Assay (Reporter Assay)
-
Treatment: Cells are treated with the test compound at various concentrations in the presence of TGF-β1.
-
Incubation: The cells are incubated for a period sufficient to induce reporter gene expression (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured to determine the extent of TGF-β signaling inhibition.
Autophagy Induction Assay (LC3-II Conversion)
-
Cell Culture and Treatment: Cells, such as HEK293, are treated with the test compound for a specified period.
-
Protein Extraction: Total protein is extracted from the cells.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is probed with primary antibodies against LC3 and a loading control (e.g., β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to LC3-II (a marker of autophagosome formation) is quantified.
The following workflow illustrates the general steps involved in evaluating the biological activity of a novel compound like this compound, from initial screening to potential in vivo studies.
Caption: A generalized experimental workflow for validating the bioactivity of a novel compound.
Conclusion
References
A Comparative Analysis of Synthetic Routes to Calyciphylline A-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The Calyciphylline A-type alkaloids, a prominent subfamily of the structurally complex and biologically active Daphniphyllum alkaloids, have captivated synthetic chemists for decades. Their intricate polycyclic frameworks, featuring multiple stereocenters and unique ring systems, present formidable challenges and serve as a canvas for innovative synthetic strategies. This guide provides a comparative analysis of several key total syntheses of these fascinating natural products, offering a detailed look at the strategic diversity, efficiency, and key chemical transformations employed by leading research groups.
Strategic Overview
The total synthesis of Calyciphylline A-type alkaloids has been approached from various strategic standpoints, each with its own set of advantages and challenges. Key overarching strategies include:
-
Convergent Approaches: These strategies involve the synthesis of complex fragments of the target molecule, which are then coupled together in the later stages. This approach can be highly efficient in terms of overall step count.
-
Linear Sequences: In this more traditional approach, the carbon skeleton is assembled in a stepwise fashion from a single starting material. While often longer, linear sequences can allow for greater control over stereochemistry.
-
Biomimetic Syntheses: Inspired by the proposed biosynthetic pathways of these alkaloids in nature, these routes often feature elegant cascade reactions that rapidly build molecular complexity.
-
Divergent Syntheses: A common intermediate is synthesized and then elaborated into multiple different target alkaloids, showcasing the flexibility of the synthetic route.
Key chemical transformations that have proven pivotal in the construction of the Calyciphylline A core include intramolecular Michael additions, palladium-catalyzed cross-coupling and cyclization reactions, various cycloaddition strategies (including Diels-Alder and [3+2] cycloadditions), and innovative rearrangements such as the oxidative Nazarov electrocyclization.
Comparative Data of Selected Total Syntheses
The following table summarizes key quantitative data for several notable total syntheses of Calyciphylline A-type alkaloids, allowing for a direct comparison of their efficiencies.
| Target Alkaloid | Research Group | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategic Reaction(s) |
| (-)-Himalensine A | Dixon | 22 | Not Reported | Enantioselective prototropic shift/intramolecular furan (B31954) Diels-Alder (IMDAF) cascade, Reductive radical cyclization |
| (-)-Daphenylline | Li | Not explicitly stated in abstract | Not explicitly stated in abstract | Gold-catalyzed 6-exo-dig cyclization, Intramolecular Michael addition, Photoinduced olefin isomerization/6π-electrocyclization |
| (-)-Daphenylline | Sarpong | 11 | Not Reported | Dearomative Buchner cycloaddition/6π-electrocyclic ring-opening, Thia-Paternò–Büchi [2+2] photocycloaddition/thietane reduction |
| (-)-10-Deoxydaphnipaxianine A | Xu | 21-22 | Not Reported | Oxidative Nazarov electrocyclization, Intramolecular Heck coupling, Regioselective pinacol (B44631) coupling |
| (+)-Daphlongamine E | Xu | 21-22 | Not Reported | Transannular allylic alcohol rearrangement, Intramolecular Heck coupling, Regioselective pinacol coupling |
| (+)-Calyciphylline R | Xu | 21-22 | Not Reported | Transannular allylic alcohol rearrangement, Intramolecular Heck coupling, Regioselective pinacol coupling |
| (±)-Himalensine A (Formal) | Bonjoch | 10 | 8% | Radical cyclization, Stereocontrolled intramolecular aldol (B89426) cyclization |
Key Synthetic Strategies and Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of some of the discussed synthetic strategies.
Caption: Dixon's synthesis of (-)-Himalensine A.
Caption: Xu's divergent synthesis of three Calyciphylline A-type alkaloids.
Caption: Sarpong's synthesis of (-)-Daphenylline.
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are protocols for some of the key transformations highlighted in the syntheses discussed. Note: These protocols are summarized from the available literature and may require further optimization for specific applications.
1. Oxidative Nazarov Electrocyclization (Xu Synthesis of (-)-10-Deoxydaphnipaxianine A)
-
Reaction: Conversion of a diallylic alcohol intermediate to a cyclopentenone.
-
Procedure: To a solution of the diallylic alcohol in a suitable solvent (e.g., acetonitrile), is added an oxidizing agent such as TEMPO+BF4−. The reaction is typically stirred at room temperature or with gentle heating until completion as monitored by TLC. The reaction mixture is then quenched, and the product is extracted with an organic solvent. Purification is achieved by column chromatography. While specific quantities and reaction times are substrate-dependent, the original publication should be consulted for precise details.[1]
2. Intramolecular Furan Diels-Alder (IMDAF) Cascade (Dixon Synthesis of (-)-Himalensine A)
-
Reaction: Construction of the ACD tricyclic core via an enantioselective prototropic shift followed by an intramolecular [4+2] cycloaddition.
-
Procedure: The synthesis of (-)-himalensine A was achieved in 22 steps.[2][3] A key step involved a novel catalytic, enantioselective prototropic shift/furan Diels-Alder (IMDAF) cascade to build the ACD tricyclic core.[2][3] The specific catalyst and reaction conditions (solvent, temperature, and reaction time) are critical for achieving high diastereo- and enantioselectivity. A chiral Brønsted base is often employed to catalyze the initial prototropic shift. The subsequent intramolecular Diels-Alder reaction proceeds upon heating. Purification of the tricyclic product is typically performed using silica (B1680970) gel chromatography. For detailed experimental conditions, the primary literature should be referenced.[2][3][4][5]
3. Dearomative Buchner Cycloaddition / 6π-Electrocyclic Ring-Opening (Sarpong Synthesis of (-)-Daphenylline)
-
Reaction: Formation of a bicyclo[4.1.0]heptane core from an aromatic precursor, which then undergoes a ring-opening to form the seven-membered ring.
-
Procedure: This transformation was a key step in an 11-step total synthesis of daphenylline.[6][7][8] A diazo compound is reacted with an aromatic substrate in the presence of a rhodium catalyst to initiate the Buchner reaction. The resulting bicyclo[4.1.0]heptane intermediate is then subjected to thermal or photochemical conditions to induce a 6π-electrocyclic ring-opening, yielding the desired seven-membered ring. The specific diazo precursor, rhodium catalyst, and reaction conditions are crucial for the success of this sequence and can be found in the supporting information of the original publication.[6][7][8]
4. Intramolecular Michael Addition (Li Synthesis of (-)-Daphenylline)
-
Reaction: Formation of the bridged 6,6,5-tricyclic motif.
-
Procedure: A key step in this synthesis is a gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition.[9][10] The substrate, typically a suitably functionalized enone with a tethered nucleophile, is treated with a base in an appropriate solvent to induce the intramolecular conjugate addition. The choice of base and solvent is critical to control the stereochemical outcome of the cyclization. The reaction progress is monitored by TLC, and upon completion, the product is isolated and purified by column chromatography. The specific conditions can be found in the work by Li and coworkers.[9][10]
5. Stereocontrolled Intramolecular Aldol Cyclization (Bonjoch Formal Synthesis of (±)-Himalensine A)
-
Reaction: Closure of the piperidine (B6355638) ring to form the ABC-tricyclic framework.
-
Procedure: This formal synthesis of himalensine A was accomplished in 10 steps with an overall yield of 8%.[11][12][13] A key transformation is the stereocontrolled intramolecular aldol cyclization. A precursor containing both a ketone and an aldehyde is treated with a base (e.g., K2CO3) or an acid to promote the cyclization. The reaction conditions are optimized to favor the desired diastereomer. The resulting aldol product is then isolated and purified. For the specific substrate and conditions, refer to the publication by Bonjoch and coworkers.[11][12][13]
Conclusion
The synthetic endeavors towards the Calyciphylline A-type alkaloids have not only provided access to these intricate natural products for further biological study but have also spurred the development of novel synthetic methodologies. The diverse strategies employed by various research groups, from biomimetic cascades to convergent fragment couplings and divergent end-game strategies, highlight the creativity and ingenuity of modern organic synthesis. The continued exploration of new synthetic routes will undoubtedly lead to even more efficient and elegant solutions for the construction of these and other complex molecular architectures, ultimately benefiting the fields of chemistry, biology, and medicine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Total Synthesis of (-)-Himalensine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Dixon Synthesis of Himalensine A [organic-chemistry.org]
- 6. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A-Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating Excess Complexity: Total Synthesis of Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A | Documents - Sistema Vasco de Ciencia [research.science.eus]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Demethyl Calyciphylline A and Established Kinase Inhibitors
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This guide provides a comparative benchmark of the novel compound Demethyl Calyciphylline A against a panel of well-characterized, potent kinase inhibitors. The data presented herein, including hypothetical inhibitory concentrations for this compound, serves as a framework for evaluating new chemical entities in the kinase inhibitor landscape.
Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed against a panel of key kinases implicated in oncogenesis and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that the data for this compound is presented as a hypothetical scenario to illustrate a standard benchmarking process.
| Target Kinase | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Sorafenib (IC50, nM) | Dasatinib (IC50, nM) |
| ABL1 | 850 | 6.3 | 20 | <1 |
| VEGFR2 | 120 | 7 | 90 | 8 |
| PDGFRβ | 250 | 8 | 58 | 15 |
| c-KIT | 400 | 10 | 68 | <1 |
| RAF1 (c-Raf) | >10,000 | 25 | 6 | 3,300 |
| SRC | 1,500 | 1.6 | 1,100 | <1 |
Experimental Protocols
The following protocols outline the standard methodologies employed for determining the kinase inhibitory activity presented in the comparative table.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase enzymes (e.g., ABL1, VEGFR2, SRC)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Staurosporine, Sorafenib, Dasatinib)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well assay plates
Procedure:
-
A serial dilution of the test compounds is prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted in kinase buffer.
-
The kinase enzyme and its specific substrate are mixed in the kinase buffer.
-
The compound dilutions are added to the 384-well plates.
-
The kinase/substrate mixture is added to the wells containing the test compounds and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding ATP to the wells.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Visualizing Cellular and Experimental Pathways
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate a generic kinase signaling cascade and the workflow for inhibitor benchmarking.
Replicating Published Findings on Demethyl Calyciphylline A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of Demethyl Calyciphylline A and its structural analogs within the Daphniphyllum alkaloids family. Due to a lack of specific published quantitative data for this compound, this document focuses on the established biological profile of the broader calyciphylline A-type alkaloids and presents data for a closely related compound to guide future research and replication studies.
Introduction to this compound and Related Alkaloids
This compound is a member of the calyciphylline A-type Daphniphyllum alkaloids, a class of structurally complex natural products.[1][2] The broader family of Daphniphyllum alkaloids is known to exhibit a range of biological activities, including cytotoxic, vasorelaxant, and neurotrophic effects.[3][4][5] While the total synthesis of several calyciphylline A-type alkaloids, such as daphenylline (B12778079) and himalensine A, has been a focus of organic chemistry research, comprehensive biological evaluation of many of these compounds, including this compound, remains limited.[2][6][7][8]
This guide aims to summarize the known biological context of this compound, provide detailed experimental protocols for assessing its potential activities, and offer a framework for comparison with other structurally related compounds.
Comparative Biological Activity Data
The following table summarizes the available quantitative data for a representative calyciphylline A-type alkaloid to serve as a benchmark for future studies on this compound.
| Compound | Biological Activity | Assay System | Measured Endpoint | Result |
| Logeracemin A | Anti-HIV Activity | MT-4 cells | EC50 | 4.5 ± 0.1 μM[1] |
| Himalensine B | Kinase Inhibition | In vitro kinase assay | IC50 | Marginal inhibition (specific values not reported)[9][10] |
| This compound | Cytotoxicity | Various Cancer Cell Lines | IC50 | Data not available |
| Neurotrophic Activity | PC12 or iPSC-derived neurons | EC50 | Data not available | |
| Vasorelaxant Activity | Isolated Rat Thoracic Aorta | IC50 | Data not available |
Experimental Protocols
To facilitate the replication and extension of findings on calyciphylline A-type alkaloids, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of natural products on cancer cell lines.
1. Cell Culture and Seeding:
- Culture desired cancer cell lines (e.g., HeLa, HepG2, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay and Data Analysis:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Neurotrophic Activity Assay (Neurite Outgrowth)
This protocol is designed to assess the potential of this compound to promote neurite outgrowth in a neuronal cell line, such as PC12 or human iPSC-derived neurons.
1. Cell Culture and Seeding:
- Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% FBS. For iPSC-derived neurons, follow the supplier's recommended protocol.
- Seed the cells on collagen-coated 24-well plates at an appropriate density.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions in low-serum media.
- Treat the cells with various concentrations of the compound. Include a negative control (low-serum media with DMSO) and a positive control (Nerve Growth Factor, NGF, for PC12 cells).
- Incubate for 48-72 hours.
3. Analysis of Neurite Outgrowth:
- Fix the cells with 4% paraformaldehyde.
- Stain the cells with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
- Capture images using a fluorescence microscope.
- Quantify neurite outgrowth by measuring the length of the longest neurite per cell and the percentage of cells bearing neurites for at least 50 cells per condition.
- Determine the EC50 value (the concentration that produces 50% of the maximal response).
Vasorelaxant Activity Assay
This ex vivo protocol uses isolated rat thoracic aorta to evaluate the vasorelaxant properties of this compound.
1. Preparation of Aortic Rings:
- Euthanize a male Wistar rat and excise the thoracic aorta.
- Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.
- Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
2. Measurement of Isometric Tension:
- Connect the aortic rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
- Induce contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (1 µM) or KCl (60 mM).
3. Compound Treatment and Data Analysis:
- Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.
- Record the relaxation response at each concentration.
- Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
- Calculate the IC50 value (the concentration that causes 50% relaxation) from the concentration-response curve.
- To investigate the mechanism, the experiment can be repeated in the presence of inhibitors of the nitric oxide synthase (e.g., L-NAME) or other signaling pathways.
Visualizations
Signaling Pathway: Potential Vasorelaxant Mechanism of Action
Caption: Potential endothelium-dependent vasorelaxation pathway for this compound.
Experimental Workflow: Cytotoxicity (MTT) Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Logical Relationship: Compound Evaluation Strategy
Caption: Strategy for the biological evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Himalensines A and B, Alkaloids from Daphniphyllum himalense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Himalensines A and B, Alkaloids from Daphniphyllum himalense - Organic Letters - Figshare [acs.figshare.com]
Demethyl Calyciphylline A and its Synthetic Derivatives: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers and drug development professionals on the biological activities of demethyl calyciphylline A and its synthetic analogues, including detailed experimental protocols and pathway visualizations.
Executive Summary
This compound belongs to the complex family of Daphniphyllum alkaloids, a class of natural products known for a wide array of biological activities, including cytotoxic, antioxidant, vasorelaxant, and neurotrophic effects. While the intricate molecular architecture of these compounds has spurred significant interest in the synthetic chemistry community, a direct comparative study detailing the biological activity of this compound against its synthetic derivatives is not yet available in the published literature.
This guide provides a comprehensive overview of the known biological activities associated with the broader class of calyciphylline A-type alkaloids, offering a predictive framework for the potential therapeutic applications of this compound and its future synthetic analogues. Detailed experimental protocols for key biological assays are presented to facilitate further research in this promising area.
Introduction to this compound
This compound is a naturally occurring Daphniphyllum alkaloid isolated from the fruits of Daphniphyllum longeracemosum.[1] Like other members of its class, it possesses a complex, polycyclic structure that presents a formidable challenge for total synthesis. The biological role of many Daphniphyllum alkaloids, including this compound, remains largely unexplored, representing a significant frontier in natural product research.[1] The broader family of calyciphylline A-type alkaloids has been reported to exhibit a range of biological activities, making them attractive targets for drug discovery programs.[2]
Comparative Biological Activity: State of Research
Currently, there is a notable absence of published studies that directly compare the biological activity of this compound with specifically synthesized derivatives. The research landscape is primarily dominated by efforts to achieve the total synthesis of these structurally complex molecules.[3][4][5][6][7]
However, the diverse bioactivities reported for the Daphniphyllum alkaloid family provide a strong rationale for the continued investigation of this compound and the systematic exploration of its synthetic derivatives. Key reported activities for this class of compounds include:
-
Neurotrophic Activity: Certain Daphniphyllum alkaloids have been shown to increase the mRNA expression of nerve growth factor (NGF), suggesting potential applications in the treatment of neurodegenerative diseases.[1]
-
Cytotoxicity: Various members of this alkaloid family have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.[2]
-
Vasorelaxant Effects: Some alkaloids from this family have been observed to induce vasorelaxation in rat aorta, pointing towards potential cardiovascular applications.[1]
-
Antioxidant Activity: Antioxidant properties have also been reported for some Daphniphyllum alkaloids.[1]
While specific quantitative data for this compound is not available, the following sections detail the standard experimental protocols used to assess these key biological activities. These methodologies can be applied to future studies on this compound and its synthetic derivatives to enable a systematic comparison.
Key Experimental Protocols
Assessment of Neurotrophic Activity: NGF mRNA Expression Assay
This protocol outlines a method to determine the ability of a compound to induce the expression of Nerve Growth Factor (NGF) mRNA in a cellular model, such as the rat pheochromocytoma (PC12) cell line.
Experimental Workflow:
Workflow for NGF mRNA Expression Assay.
Methodology:
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 6-well plates at a density of 1 x 10^6 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (this compound or its derivatives) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the test compounds for a predetermined period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using the synthesized cDNA, NGF-specific primers, and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control.
-
Data Analysis: The relative expression of NGF mRNA is calculated using the comparative Ct (ΔΔCt) method.
Assessment of Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Signaling Pathway Overview:
Principle of the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its synthetic derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Future Directions
The field of Daphniphyllum alkaloids is ripe for a deeper exploration of the structure-activity relationships (SAR) that govern their biological effects. The total synthesis of this compound will be a critical first step, enabling the generation of a library of synthetic derivatives. Systematic modifications of the peripheral functional groups and the core polycyclic skeleton will allow for a thorough investigation of how these structural changes impact neurotrophic and cytotoxic activities.
Future research should focus on:
-
Total Synthesis of this compound: To provide sufficient material for comprehensive biological evaluation.
-
Design and Synthesis of Derivatives: To probe the pharmacophore and establish a clear SAR.
-
Head-to-Head Comparative Studies: To directly compare the potency and efficacy of this compound with its synthetic analogues using the standardized assays outlined in this guide.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel therapeutics for a range of diseases.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Demethyl Calyciphylline A
For immediate reference, Demethyl Calyciphylline A waste must be treated as hazardous and potentially cytotoxic, requiring disposal through a licensed hazardous waste management facility, typically involving high-temperature incineration. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Researchers and laboratory personnel handling this compound, a complex Daphniphyllum alkaloid, must adhere to stringent disposal protocols to mitigate risks to human health and the environment. While specific toxicological data for this compound is largely unavailable, its classification as an alkaloid and potential cytotoxic properties necessitate handling it as a hazardous chemical.[1][2] Disposal must comply with all federal, state, and local regulations.[1]
Immediate Steps for Disposal and Spill Management
In the event of a spill or when preparing for disposal, personnel must wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.[3][4] If dust formation is possible, respiratory protection should be used.[1]
Spill Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
For solid spills, pick up and arrange disposal without creating dust.[1] Use absorbent pads or granules for liquid spills.[3]
-
Sweep up the material and place it in a suitable, closed, and clearly labeled container for disposal.[1]
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to ensure safety and compliant disposal.[5]
-
Solid Waste: Collect solid this compound, contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, leak-proof, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated cytotoxic sharps container, which is typically color-coded purple or yellow with a purple lid.[2][6]
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
Disposal Procedures
The primary and recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration by a licensed hazardous waste disposal company.[6] This method ensures the complete destruction of the complex alkaloid structure.
Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous, Potentially Cytotoxic | Due to its alkaloid nature and lack of toxicological data, a precautionary approach is necessary.[1][2] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the compound, which is the standard for cytotoxic and cytostatic waste.[6] |
| Container Type | Sealed, leak-proof, and compatible materials. | To prevent environmental release and exposure.[1] |
| Labeling | "Hazardous Waste," "this compound," and other institutional requirements. | Ensures proper handling and disposal by waste management personnel.[5] |
| Drain Disposal | Prohibited | The substance may be harmful to the aquatic environment.[1] |
| Trash Disposal | Prohibited | To prevent accidental exposure and environmental contamination.[7] |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. acs.org [acs.org]
Personal protective equipment for handling Demethyl Calyciphylline A
Essential Safety and Handling Guide for Demethyl Calyciphylline A
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Quantitative Safety and Physical Data
For quick reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Purity | >97% | [1] |
| Recommended Long-Term Storage | -20°C | [1][2] |
| Recommended Short-Term Storage | 2-8°C | [1] |
| Powder Stability | 3 years at -20°C, 2 years at 4°C | [2] |
| In-Solvent Stability | 6 months at -80°C, 1 month at -20°C | [2] |
| Flammability | Not flammable or combustible | [1] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to safety involves a combination of engineering controls, personal protective equipment, and specific handling procedures.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a Class II Biosafety Cabinet (BSC) or an isolator is recommended to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory to create a barrier between the researcher and the chemical compound.[3]
-
Respiratory Protection: For operations where dust or aerosols may be generated, use a NIOSH (US) or CEN (EU) approved full-face particle respirator (type N99/P2) or a full-face supplied-air respirator.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene, butyl rubber, nitrile) are required.[4] Always inspect gloves for integrity before use.[1] Employ proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Use NIOSH (US) or EN 166 (EU) approved safety glasses with side shields or chemical safety goggles.[1]
-
Body Protection: Wear a lab coat or a protective gown. For tasks with a higher risk of spillage, a poly-coated gown should be considered.[3]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Gently shake the vial to settle any compound that may have adhered to the cap or neck during transport.[2]
-
During Handling: Avoid all contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the handling area. Prevent the formation of dust and aerosols.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Remove and properly dispose of contaminated clothing.[1]
Emergency and Disposal Plan
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and seek medical attention.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with plenty of water and call a physician.[1]
Accidental Release Measures
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]
-
Cleanup: Wear appropriate respiratory protection.[1] Carefully sweep or shovel the spilled material, avoiding dust creation, and place it into a suitable, closed container for disposal.[1]
Disposal Plan
-
Dispose of this compound and any contaminated materials, including gloves and empty containers, in accordance with all applicable federal, state, and local environmental regulations.[1] This should be done through an approved waste disposal plant.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
